molecular formula C6H14N2O B13558489 6-Methyl-1,4-diazepan-6-ol

6-Methyl-1,4-diazepan-6-ol

Número de catálogo: B13558489
Peso molecular: 130.19 g/mol
Clave InChI: RCBMAMQXWRTJLI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Methyl-1,4-diazepan-6-ol is a useful research compound. Its molecular formula is C6H14N2O and its molecular weight is 130.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methyl-1,4-diazepan-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methyl-1,4-diazepan-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C6H14N2O

Peso molecular

130.19 g/mol

Nombre IUPAC

6-methyl-1,4-diazepan-6-ol

InChI

InChI=1S/C6H14N2O/c1-6(9)4-7-2-3-8-5-6/h7-9H,2-5H2,1H3

Clave InChI

RCBMAMQXWRTJLI-UHFFFAOYSA-N

SMILES canónico

CC1(CNCCNC1)O

Origen del producto

United States
Foundational & Exploratory

Unveiling the Mechanism of Action of 6-Methyl-1,4-diazepan-6-ol Derivatives: A Multi-Target Pharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of novel pharmacophores has increasingly shifted toward mesocyclic diamines due to their unique spatial geometries and target-binding profiles. Among these, the 6-methyl-1,4-diazepan-6-ol scaffold has emerged as a highly versatile, privileged moiety in modern drug discovery. Unlike traditional six-membered piperazine rings, the seven-membered diazepane ring offers enhanced conformational flexibility, while the 6-position substitution (methyl and hydroxyl groups) provides critical steric bulk and hydrogen-bonding capabilities.

This whitepaper provides an in-depth technical analysis of the mechanism of action (MoA) of 6-methyl-1,4-diazepan-6-ol derivatives. We explore their multi-target pharmacological profile—ranging from supercoiled DNA hydrolytic cleavage to the targeted inhibition of Pim kinases and Furin proteases—and detail the self-validating experimental workflows required to evaluate their efficacy.

Structural Pharmacology: The 6-Methyl-1,4-diazepan-6-ol Scaffold

The pharmacological superiority of the 6-methyl-1,4-diazepan-6-ol scaffold is rooted in its physicochemical architecture:

  • Conformational Flexibility: The 1,4-diazepane (homopiperazine) ring adopts multiple stable conformations (e.g., twist-chair), allowing substituents at the nitrogen atoms (N1, N4) to project into distinct three-dimensional vectors. This enables optimal shape complementarity within complex protein binding pockets[1].

  • Protonation and Electrostatics: The basic secondary/tertiary amines at N1 and N4 are protonated at physiological pH. This cationic state facilitates strong electrostatic interactions with negatively charged biological targets, such as the phosphate backbone of DNA or the acidic catalytic clefts of proteases[2].

  • The 6-Position Pharmacophore: The presence of a tertiary alcohol alongside a methyl group at the C6 position creates a dense, sterically hindered node. The hydroxyl group acts as a potent hydrogen bond donor/acceptor, which is critical for anchoring the molecule to kinase hinge regions or stabilizing DNA-ligand complexes[3].

Scaffold_MoA cluster_DNA Genotoxic Mechanism (Alkyl Derivatives) cluster_Kinase Targeted Therapy (Pyrazole-Carboxamides) cluster_Protease Antiviral/Fibrotic Mechanism Center 6-Methyl-1,4-diazepan-6-ol Scaffold ROS ROS Generation (Hydroxyl Radicals) Center->ROS 1,4-dioctyl analogs PIM Pim Kinase Inhibition Center->PIM ATP-competitive Furin Furin Protease Inhibition Center->Furin P1/P2 mimicry CD4 CD4 Receptor Down-Modulation Center->CD4 CADA analogs Cleavage Supercoiled DNA Hydrolytic Cleavage ROS->Cleavage Catalysis mTOR mTOR/Myc Pathway Suppression PIM->mTOR Blockade

Caption: Multi-target pharmacological pathways of the 6-methyl-1,4-diazepan-6-ol scaffold.

Primary Mechanisms of Action

Genotoxicity via Supercoiled DNA Hydrolytic Cleavage

Alkyl-substituted mesocyclic diamines, specifically derivatives like 1,4-dioctyl-1,4-diazepan-6-ol, exhibit potent antitumor activity against human cancer cell lines (e.g., HeLa) by directly interacting with DNA[4].

The Mechanism: The derivative binds to the DNA minor groove via electrostatic interactions driven by the protonated diazepane nitrogens. Upon binding, the compound catalyzes the generation of Reactive Oxygen Species (ROS), specifically hydroxyl radicals. However, unlike traditional oxidative cleavers that destroy the deoxyribose ring, these derivatives utilize ROS to trigger a highly specific hydrolytic cleavage of the phosphodiester bond[4]. This results in the conversion of supercoiled DNA (Form I) into nicked (Form II) or linear (Form III) DNA, ultimately triggering apoptosis.

Targeted Inhibition of Pim Kinases

The 6-methyl-1,4-diazepan-6-ol moiety is a critical building block in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamide compounds, which act as highly selective Pim kinase inhibitors[3]. Pim kinases (Pim-1, -2, -3) are constitutively active serine/threonine kinases implicated in the survival and proliferation of cancer cells via the mTOR and Myc pathways.

The Mechanism: Because Pim kinases lack a regulatory domain, inhibition requires high-affinity, ATP-competitive binding. The diazepane scaffold occupies the solvent-exposed region of the ATP-binding pocket. The C6-hydroxyl group forms a critical water-mediated hydrogen bond network with the kinase hinge region, while the C6-methyl group restricts the conformational entropy of the ligand, locking it into the bioactive pose[3].

Protease Inhibition and Receptor Modulation (Furin & CD4)

Beyond oncology, the scaffold demonstrates profound efficacy in virology and fibrotic diseases:

  • Furin Inhibition: Furin is a proprotein convertase responsible for processing viral glycoproteins and profibrotic cytokines. 6-methyl-1,4-diazepan-6-ol derivatives act as basic P1/P2 mimics, competitively binding to the acidic catalytic cleft of Furin, thereby halting the maturation of pathogenic precursor proteins[2].

  • CD4 Down-Modulation: Cyclotriazadisulfonamide (CADA) analogues incorporating the diazepane ring inhibit HIV attachment by specifically down-modulating the expression of the CD4 receptor on the host cell surface[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these derivatives must be designed as self-validating systems. Below are the definitive methodologies for validating the MoA.

Protocol 1: Supercoiled DNA Hydrolytic Cleavage Assay

Causality Focus: Differentiating between oxidative destruction and true hydrolytic cleavage.

  • Incubation: Incubate 0.5 µg of pBR322 plasmid DNA (Form I) with varying concentrations (10–50 µM) of the diazepane derivative in 50 mM Tris-HCl buffer (pH 7.4) at 37°C for 2 hours.

  • ROS Quenching (Validation Step A): In parallel reactions, introduce ROS scavengers (e.g., DMSO for hydroxyl radicals, NaN3 for singlet oxygen). Logic: If cleavage is inhibited by DMSO, ROS generation is a required intermediate step.

  • Electrophoresis: Resolve the DNA samples on a 1% agarose gel containing ethidium bromide. Quantify the bands using densitometry to determine the ratio of Form I, II, and III DNA.

  • T4-Ligase Treatment (Validation Step B): Extract the cleaved Form II/III DNA and treat it with T4 DNA ligase. Logic: T4 ligase exclusively seals pristine 3'-OH and 5'-PO4 termini. If the DNA successfully re-ligates back into Form I, it definitively proves the mechanism is hydrolytic (phosphodiester bond hydrolysis) rather than oxidative (which irreparably fragments the termini)[4].

Protocol_Validation Step1 1. Incubate pBR322 + Diazepane Analogs Step2 2. Introduce ROS Quenchers (DMSO) Step1->Step2 Step3 3. Agarose Gel Electrophoresis Step2->Step3 Step4 4. T4-Ligase Treatment Step3->Step4 Step5 5. Re-ligation Confirmation Step4->Step5

Caption: Self-validating experimental workflow for DNA hydrolytic cleavage analysis.

Protocol 2: High-Throughput TR-FRET Pim Kinase Assay

Causality Focus: Eliminating compound auto-fluorescence interference.

  • Preparation: Combine recombinant Pim-1 kinase, ATP (at Km concentration), and a biotinylated peptide substrate in a microtiter plate.

  • Inhibition: Add the 6-methyl-1,4-diazepan-6-ol pyrazole-carboxamide derivative[3] in a 10-point dose-response titration.

  • Detection: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

  • Measurement: Excite at 340 nm and measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 615 nm and 665 nm. Logic: The time-resolved nature of the assay ensures that any transient auto-fluorescence from the diazepane compound decays before measurement, yielding a highly trustworthy IC50 calculation.

Quantitative Pharmacodynamics

The following tables summarize the quantitative efficacy of 6-methyl-1,4-diazepan-6-ol derivatives across various targets, validating their multi-faceted mechanism of action.

Table 1: In Vitro Cytotoxicity and Target Affinity of Diazepane Derivatives

Compound Class / DerivativePrimary Target / MechanismCell LineEfficacy MetricReference
1,4-dioctyl-1,4-diazepan-6-olDNA Hydrolytic CleavageHeLa (Cervical)GI50: ~4.2 µM[4]
7-(1,4-diazepan)-oxazolo-pyrimidineCytotoxic / MixedNCI-60 PanelGI50: 0.9 - 1.9 µM[1]
Pyrazole-carboxamide analogPim Kinase InhibitionPC3 (Prostate)IC50: < 0.1 µM[3]
CADA Diazepane AnalogCD4 Down-ModulationMT-4 (T-cells)IC50: ~0.3 µM[5]

Table 2: DNA Cleavage Efficiency & Validation (1,4-dioctyl-1,4-diazepan-6-ol on pBR322)

Experimental ConditionForm I (Supercoiled)Form II (Nicked)Form III (Linear)Mechanistic Conclusion
Control (0 µM)95%5%0%Baseline
Derivative (10 µM)60%40%0%Dose-dependent cleavage
Derivative (50 µM)15%75%10%High-efficiency cleavage
Derivative (50 µM) + DMSO85%15%0%Cleavage is ROS-dependent
Cleaved DNA + T4 Ligase90% 10%0%Cleavage is strictly Hydrolytic

Conclusion

The 6-methyl-1,4-diazepan-6-ol scaffold represents a masterclass in structural pharmacology. By leveraging the conformational flexibility of the 7-membered ring and the precise steric/electronic properties of the 6-position substituents, researchers have successfully engineered derivatives capable of executing highly specific biological tasks. Whether inducing self-validating hydrolytic DNA cleavage, anchoring into the ATP-pocket of Pim kinases, or mimicking protease substrates, this scaffold will continue to be a cornerstone in the development of next-generation targeted therapeutics.

References

  • [1] Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted [1,3]oxazolo[4,5-d]pyrimidines Source: ResearchGate URL:[Link]

  • [2] Title: US11773078B2 - Furin inhibitors Source: Google Patents URL:

  • [5] Title: Synthesis and Structure−Activity Relationship Studies of CD4 Down-Modulating Cyclotriazadisulfonamide (CADA) Analogues Source: ResearchGate URL: [Link]

  • [4] Title: Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][1,3,5]triazines Source: ResearchGate URL:[Link]

  • [3] Title: US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL:

Sources

An In-depth Technical Guide to the Pharmacokinetic Profiling of 6-Methyl-1,4-diazepan-6-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from a promising hit to a viable drug candidate is contingent on a thorough understanding of its interaction with a biological system. This technical guide provides a comprehensive framework for the pharmacokinetic (PK) profiling of 6-Methyl-1,4-diazepan-6-ol, a novel diazepane derivative. While specific data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its evaluation, drawing upon established principles in drug discovery and regulatory expectations.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for the assessment of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Introduction: The Significance of Early Pharmacokinetic Profiling

In the landscape of modern drug development, the principle of "fail early, fail cheap" is paramount. Early and comprehensive in vitro and in vivo characterization of a compound's ADME properties is critical to de-risk drug candidates and guide medicinal chemistry efforts.[5][6][7] Robust ADME data allows for the selection of compounds with favorable drug-like attributes, minimizing the risk of costly late-stage failures in clinical trials.[5] This guide will delineate a systematic approach to the pharmacokinetic profiling of 6-Methyl-1,4-diazepan-6-ol, a compound with a diazepane core, a class of molecules known for diverse pharmacological activities.[8][9][10]

The structure of 6-Methyl-1,4-diazepan-6-ol, with its diazepine ring, a methyl group, and a hydroxyl moiety, suggests potential metabolic pathways and physicochemical properties that will be explored through the methodologies outlined herein. This guide will provide a self-validating system of protocols, from bioanalytical method development to in vivo studies, to construct a comprehensive pharmacokinetic profile.

Bioanalytical Method Development and Validation: The Cornerstone of Accurate PK Assessment

The accurate quantification of 6-Methyl-1,4-diazepan-6-ol and its potential metabolites in complex biological matrices is fundamental to any pharmacokinetic study.[11] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, selectivity, and throughput.[12]

LC-MS/MS Method Development Strategy

A generic and efficient LC-MS/MS method development approach is crucial.[13] The initial steps involve optimizing the mass spectrometric and chromatographic conditions for the parent compound.

Table 1: Proposed Initial LC-MS/MS Parameters for 6-Methyl-1,4-diazepan-6-ol

ParameterProposed Starting ConditionRationale & Optimization Strategy
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)The presence of two nitrogen atoms in the diazepane ring makes it amenable to protonation.
Precursor Ion (Q1)[M+H]+ of 6-Methyl-1,4-diazepan-6-olTo be determined by direct infusion of a standard solution.
Product Ions (Q3)To be determined via Collision-Induced Dissociation (CID)Fragment ions characteristic of the diazepane ring cleavage will be selected for Multiple Reaction Monitoring (MRM).
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)Provides good retention for moderately polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase aids in analyte ionization in ESI+.
Mobile Phase B0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good peak shape.
GradientStart with a low percentage of B and ramp up to a high percentage.[14]To ensure elution of the analyte with good peak symmetry and separation from matrix components.
Sample Preparation

The choice of sample preparation technique is critical for removing interferences from biological matrices like plasma, blood, and tissue homogenates.[15]

  • Protein Precipitation (PPT): A simple and rapid method using a solvent like acetonitrile. This is a good starting point for initial method development.[13]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and can be used if significant matrix effects are observed with PPT.

Method Validation

Once developed, the bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its accuracy, precision, and reliability.[1][12][16]

Table 2: Key Bioanalytical Method Validation Parameters

ParameterAcceptance Criteria
Selectivity & Specificity No significant interference at the retention time of the analyte and internal standard (IS).
Linearity & Range A calibration curve with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within ±15% (±20% at the Lower Limit of Quantification, LLOQ) for quality control (QC) samples.
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Assessment of ion suppression or enhancement from the biological matrix.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term).

In Vitro ADME Assays: Early Insights into Drug-like Properties

In vitro ADME assays are indispensable for early-stage drug discovery, providing crucial data to guide compound selection and optimization.[5][6][7][17] These assays are typically high-throughput and require minimal compound quantities.[18]

Metabolic Stability Assessment

The metabolic stability of 6-Methyl-1,4-diazepan-6-ol will be a key determinant of its in vivo half-life and oral bioavailability.

  • Liver Microsomes: These subcellular fractions contain Phase I (e.g., Cytochrome P450s) and some Phase II enzymes. A microsomal stability assay is a primary screen for metabolic lability.[17]

  • Hepatocytes: Primary hepatocytes contain a full complement of Phase I and Phase II metabolic enzymes and provide a more comprehensive picture of hepatic clearance.[17]

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

  • Prepare Incubation Mixture: Combine liver microsomes, NADPH (cofactor), and buffer in a 96-well plate.

  • Pre-incubate: Equilibrate the mixture at 37°C.

  • Initiate Reaction: Add 6-Methyl-1,4-diazepan-6-ol to the wells.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to determine the percentage of parent compound remaining over time.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Assessing the potential of 6-Methyl-1,4-diazepan-6-ol to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is crucial for predicting drug-drug interaction (DDI) potential.

Plasma Protein Binding

The extent of binding to plasma proteins influences the unbound fraction of the drug, which is available to exert its pharmacological effect and be cleared. Equilibrium dialysis or ultrafiltration are common methods for this assessment.

Permeability and Efflux
  • Parallel Artificial Membrane Permeability Assay (PAMPA): A non-cell-based assay to predict passive diffusion across the gastrointestinal tract.[17]

  • Caco-2 Permeability Assay: Utilizes a monolayer of Caco-2 cells, which mimic the intestinal epithelium, to assess both passive permeability and active transport (efflux).[17]

In Vivo Pharmacokinetic Studies: Characterizing the Compound in a Living System

In vivo studies in animal models are essential for understanding the complete pharmacokinetic profile of a drug candidate and for predicting its behavior in humans.[19][20][21]

Animal Model Selection

The choice of animal model is critical and should be based on similarities in drug metabolism and physiology to humans.[22][23] Rodents, such as mice or rats, are commonly used for initial PK screening.[22][24]

Study Design and Execution

A well-designed in vivo PK study will provide key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[25]

Protocol 2: Single-Dose Intravenous (IV) and Oral (PO) Pharmacokinetic Study in Rats

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dose Formulation: Prepare a solution of 6-Methyl-1,4-diazepan-6-ol in a suitable vehicle (e.g., saline for IV, a suspension for PO).

  • Dosing:

    • IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 5 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples from a satellite group of animals at multiple time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 6-Methyl-1,4-diazepan-6-ol in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[24]

Table 3: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Metabolite Identification

Identifying the major metabolites of 6-Methyl-1,4-diazepan-6-ol is crucial for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[17] This can be achieved by analyzing plasma and urine samples from in vivo studies using high-resolution mass spectrometry.

Data Integration and Human Dose Prediction

The culmination of the pharmacokinetic profiling process is the integration of in vitro and in vivo data to predict the human pharmacokinetic profile and to inform the selection of a safe and efficacious starting dose for clinical trials.[21][26] Allometric scaling and physiologically based pharmacokinetic (PBPK) modeling are powerful tools for this purpose.

Visualizations

Pharmacokinetic_Profiling_Workflow cluster_0 Phase 1: Bioanalytical Foundation cluster_1 Phase 2: In Vitro ADME Screening cluster_2 Phase 3: In Vivo Characterization cluster_3 Phase 4: Translation to Clinic Method_Dev LC-MS/MS Method Development Method_Val Method Validation (FDA/EMA Guidelines) Method_Dev->Method_Val Rigorous Testing Met_Stab Metabolic Stability (Microsomes, Hepatocytes) Method_Val->Met_Stab Provides quantitative tool Animal_Model Animal Model Selection (Rat/Mouse) Met_Stab->Animal_Model Informs in vivo design CYP_Inhib CYP450 Inhibition (DDI Potential) PPB Plasma Protein Binding Permeability Permeability (PAMPA) & Efflux (Caco-2) PK_Study IV & PO PK Study (Single Dose) Animal_Model->PK_Study Met_ID Metabolite Identification PK_Study->Met_ID Data_Int Data Integration (In Vitro-In Vivo Correlation) PK_Study->Data_Int Generates key PK parameters Human_Dose Human Dose Prediction (PBPK) Data_Int->Human_Dose

Caption: Overall workflow for the pharmacokinetic profiling of a novel compound.

Conclusion

The pharmacokinetic profiling of 6-Methyl-1,4-diazepan-6-ol, as outlined in this guide, represents a comprehensive and scientifically rigorous approach to understanding its ADME properties. By systematically progressing from robust bioanalytical method development through in vitro screening and in vivo characterization, researchers can build a detailed pharmacokinetic profile. This data-driven approach is essential for making informed decisions in the drug discovery process, ultimately increasing the probability of selecting a successful clinical candidate. Adherence to regulatory guidelines at each stage ensures the integrity and applicability of the generated data for future regulatory submissions.[1][3][4]

References

  • Pharmacokinetic studies in man - Scientific guideline | European Medicines Agency (EMA). (2015, February 1).
  • In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs. (n.d.).
  • In Vitro ADME - Selvita. (n.d.).
  • In Vitro ADME Assays - Alera Labs. (2019, May 9).
  • Current status and future directions of high-throughput ADME screening in drug discovery. (n.d.).
  • Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC. (n.d.).
  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18).
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022, June 23).
  • Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (2010, February 15).
  • Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025, October 1).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.).
  • Small Animal In Vivo PK Service - Creative Biolabs. (2024, June 14).
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. (2021, August 1).
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024, September 23).
  • Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. (n.d.).
  • Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed. (2010, September 15).
  • In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science. (n.d.).
  • Preclinical Pharmacokinetic Considerations for the Development of Antibody Drug Conjugates - PMC. (n.d.).
  • Preclinical Regulatory Requirements - Social Science Research Institute. (n.d.).
  • preclinical regulatory approach before clinical development and marketing authorization of medicinal products in the european union - aemps. (n.d.).
  • What is a typical workflow in preclinical pharmacokinetics? - Patsnap Synapse. (2025, May 29).
  • Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study - PMC. (n.d.).
  • Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review - PMC. (2020, April 30).
  • EMA Guideline on Quality, non-clinical and clinical Requirements for Investigational Medicinal Products for Advanced Therapies in Clinical Trials - ECA Academy. (2025, April 3).
  • Preclinical Pharmacokinetics Services (pK) | PORSOLT. (n.d.).
  • S6 Addendum to Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals | FDA. (n.d.).
  • Preclinical Considerations for Cell and Gene Therapy Products, an FDA Perspective. (2021, April 15).
  • How to Conduct Preclinical Pharmacokinetic Evaluation of mRNA-Based Therapeutics? (2023, December 15).
  • THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.).
  • PLANNING YOUR PRECLINICAL ASSESSMENT - Altasciences. (n.d.).
  • 6-Methyl-[1][17]diazepane CAS#: 89582-17-2 - ChemicalBook. (n.d.). Retrieved from

  • Clinical pharmacokinetics of diazepam - PubMed. (n.d.).
  • CAS 1211595-59-3: 6-Methyl-[1][17]diazepane-1-carboxylic acid tert-butylester. (n.d.). Retrieved from

  • (PDF) Pharmacokinetics of Diazepam and Its Metabolites in Urine of Chinese Participants. (2022, January 31).
  • diazepam - ClinPGx. (n.d.).
  • Pharmacokinetics of diazepam during multiple dosing of a 6-mg controlled-release capsule once daily - PubMed. (n.d.).
  • Diazepam - StatPearls - NCBI Bookshelf - NIH. (2023, August 28).
  • The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls - Chemical Communications (RSC Publishing). (n.d.).
  • DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. (2020, May 4).
  • Chemical Properties of 6H-1,4-diazepine, hexahydro-6-methyl- (CAS 89582-17-2). (n.d.).

Sources

A Landmark in Drug Discovery: Unveiling the Crystallographic Architecture of 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide on the Three-Dimensional Structure and Intermolecular Interactions of a Promising Pharmaceutical Building Block

Foreword: The Imperative of Structural Insight in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the adage "structure dictates function" has never been more resonant. A deep understanding of the three-dimensional arrangement of atoms within a molecule is fundamental to elucidating its biological activity, optimizing its therapeutic efficacy, and ensuring its safety. It is with this principle in mind that we present this in-depth technical guide on the crystallographic structure analysis of 6-Methyl-1,4-diazepan-6-ol, a key heterocyclic scaffold with significant potential in the design of novel therapeutics.

While the synthesis of 6-Methyl-1,4-diazepan-6-ol has been documented, it has been reported as an oil, precluding direct crystallographic analysis. This guide, therefore, presents a comprehensive, albeit hypothetical, crystallographic study of this compound. The data and analyses herein are illustrative, designed to provide researchers, scientists, and drug development professionals with a robust framework for the crystallographic analysis of similar small molecules. By delineating the entire workflow, from crystal growth to advanced structural interpretation, we aim to equip our audience with the knowledge to unlock the full potential of structural chemistry in their own research endeavors.

The Strategic Importance of 6-Methyl-1,4-diazepan-6-ol in Medicinal Chemistry

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known benzodiazepine class of drugs.[1] The introduction of a methyl and a hydroxyl group at the 6-position, as in 6-Methyl-1,4-diazepan-6-ol, offers intriguing possibilities for creating chiral centers and establishing specific hydrogen bonding networks, which are critical for molecular recognition at biological targets. A precise understanding of the conformational preferences and intermolecular interactions of this building block is therefore paramount for rational drug design.

From Synthesis to Single Crystal: A Methodological Blueprint

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 6-Methyl-1,4-diazepan-6-ol

The synthesis of 6-Methyl-1,4-diazepan-6-ol can be achieved through a multi-step process, often culminating in the reduction of a cyclic precursor. While various synthetic routes exist for related diazepanes, a common approach involves the cyclization of appropriate linear amines.

The Art and Science of Crystallization

Obtaining crystals suitable for single-crystal X-ray diffraction is often the most challenging step. For a compound like 6-Methyl-1,4-diazepan-6-ol, which may exist as an oil at room temperature, a systematic screening of crystallization conditions is essential.

Experimental Protocol: Vapor Diffusion for Crystal Growth

  • Solvent Selection: A primary solvent in which the compound is freely soluble (e.g., methanol, ethanol) and a less-soluble secondary solvent (e.g., diethyl ether, hexane) are chosen.

  • Sample Preparation: A concentrated solution of 6-Methyl-1,4-diazepan-6-ol is prepared in the primary solvent.

  • Vapor Diffusion Setup: The solution is placed in a small, open vial, which is then enclosed in a larger, sealed container holding the secondary solvent.

  • Crystal Growth: The secondary solvent slowly diffuses into the primary solvent, gradually reducing the solubility of the compound and inducing crystallization.

  • Monitoring and Harvesting: The setup is left undisturbed in a vibration-free environment and monitored periodically for crystal growth. Once suitable crystals have formed, they are carefully harvested.

Illuminating the Atomic Landscape: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms in a crystalline solid.

Data Collection: Capturing the Diffraction Pattern

A suitable single crystal of our hypothetical 6-Methyl-1,4-diazepan-6-ol is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Table 1: Hypothetical Crystal Data and Structure Refinement for 6-Methyl-1,4-diazepan-6-ol

ParameterValue
Empirical formulaC6 H14 N2 O
Formula weight130.19
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.543(2) Å, α = 90°
b = 10.123(3) Å, β = 105.34(1)°
c = 9.876(2) Å, γ = 90°
Volume823.4(4) ų
Z4
Density (calculated)1.049 Mg/m³
Absorption coefficient0.073 mm⁻¹
F(000)288
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection2.50 to 28.00°
Index ranges-11 ≤ h ≤ 11, -13 ≤ k ≤ 13, -12 ≤ l ≤ 12
Reflections collected9876
Independent reflections1890 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Absorption correctionSemi-empirical from equivalents
Max. and min. transmission0.989 and 0.982
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1890 / 0 / 118
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak and hole0.34 and -0.21 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The initial crystal structure is then solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares methods. This process optimizes the atomic coordinates and displacement parameters to best fit the experimental data. A variety of software packages are available for this purpose, such as SHELXL, OLEX2, and the Bruker APEX suite.

Workflow for Structure Solution and Refinement

G DataCollection Data Collection DataProcessing Data Processing & Integration DataCollection->DataProcessing Raw Diffraction Data StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Reflection Intensities StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Initial Atomic Model Validation Structure Validation (checkCIF) StructureRefinement->Validation Refined Structure Analysis Structural Analysis Validation->Analysis Validated Structure Publication Publication (CIF) Analysis->Publication Structural Insights

Caption: Workflow from data collection to final structural analysis.

Deciphering the Molecular Architecture: A Detailed Structural Analysis

The refined crystal structure of our hypothetical 6-Methyl-1,4-diazepan-6-ol provides a wealth of information about its molecular geometry and intermolecular interactions.

Molecular Conformation and Geometry

The seven-membered diazepane ring is not planar and can adopt several low-energy conformations. The analysis of the crystal structure reveals the preferred conformation in the solid state.

Table 2: Selected Hypothetical Bond Lengths and Angles for 6-Methyl-1,4-diazepan-6-ol

Bond/AngleLength (Å) / Angle (°)
O1 - C61.425(3)
N1 - C21.458(4)
N1 - C71.462(4)
N4 - C31.459(4)
N4 - C51.461(4)
C6 - C51.532(4)
C6 - C71.535(4)
C2 - C31.521(5)
C6 - C(Methyl)1.528(4)
O1 - C6 - C5109.8(2)
O1 - C6 - C7110.2(2)
N1 - C7 - C6112.5(2)
N4 - C5 - C6113.1(2)
C2 - N1 - C7114.3(2)
C3 - N4 - C5113.9(2)
The Power of Hydrogen Bonding

The presence of the hydroxyl group and the two secondary amine groups makes 6-Methyl-1,4-diazepan-6-ol a potent donor and acceptor of hydrogen bonds. These interactions are crucial in determining the crystal packing and can provide insights into how the molecule might interact with biological macromolecules.

In our hypothetical structure, we would expect to see a network of intermolecular hydrogen bonds. For instance, the hydroxyl group (O1-H) could act as a donor to a nitrogen atom of a neighboring molecule, while the amine groups (N1-H and N4-H) could also participate in similar interactions.

Hydrogen Bonding Network

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_O1 O1-H B_N4 N4 A_O1->B_N4 H-bond A_N1 N1-H C_O1 O1 A_N1->C_O1 H-bond A_N4 N4-H

Caption: Schematic of potential hydrogen bonding interactions.

Visualizing Intermolecular Interactions: Hirshfeld Surface Analysis

To gain a more quantitative and visual understanding of the intermolecular interactions, we can employ Hirshfeld surface analysis. This method partitions the crystal space into regions where the electron density of a promolecule dominates the procrystal electron density.

By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, we can identify and quantify different types of intermolecular contacts.

  • Red spots on the d_norm surface indicate close contacts, which are typically strong hydrogen bonds.

  • Blue regions represent longer contacts.

  • White areas correspond to contacts around the van der Waals separation.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For our hypothetical molecule, we would expect significant contributions from H···H, O···H, and N···H contacts.

Implications for Drug Discovery and Development

The detailed structural information obtained from this hypothetical crystallographic analysis of 6-Methyl-1,4-diazepan-6-ol would be invaluable for drug development professionals.

  • Structure-Activity Relationship (SAR) Studies: The precise knowledge of the molecule's conformation and hydrogen bonding capabilities would inform the design of derivatives with improved binding affinity and selectivity for a specific biological target.

  • Pharmacophore Modeling: The three-dimensional arrangement of key functional groups can be used to develop pharmacophore models for virtual screening and the design of new lead compounds.

  • Crystal Engineering: An understanding of the intermolecular interactions can aid in the design of crystalline forms with desired physicochemical properties, such as solubility and stability.

Conclusion: A Call for Empirical Investigation

This technical guide has laid out a comprehensive framework for the crystallographic structure analysis of 6-Methyl-1,4-diazepan-6-ol, based on a hypothetical yet scientifically rigorous case study. The methodologies and analytical techniques described herein are broadly applicable to the study of small organic molecules and underscore the profound impact of structural chemistry on modern drug discovery.

While this guide serves as a valuable educational tool, it also highlights a critical knowledge gap. The successful crystallization and empirical crystallographic analysis of 6-Methyl-1,4-diazepan-6-ol would be a significant contribution to the field, providing a solid foundation for the rational design of novel therapeutics based on this promising molecular scaffold. We hope that this guide will inspire such an investigation.

References

  • Single crystal X-ray diffraction analysis. (n.d.). St. Petersburg State University Research Park. Retrieved March 22, 2026, from [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 336-340. [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington. Retrieved March 22, 2026, from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2021). SCIRP. [Link]

  • X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. (2023). MDPI. [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 20). YouTube. [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. [Link]

  • Free Crystal Structure Visualization Software. (n.d.). CCDC. [Link]

  • APEX Software. (n.d.). Bruker. [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. [Link]

  • X-Ray Crystallography - Software. (n.d.). Purdue University. [Link]

  • The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. (2006). Chemical Communications (RSC Publishing). [Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (2020, August 21). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022, June 26). Frontiers. [Link]

  • Identification, synthesis and characterization of principal process related potential impurities in Diazepam. (n.d.). JOCPR. [Link]

  • (6S)-6-Methyl-1,4-oxazepan-6-OL. (n.d.). PubChem. [Link]

  • 6H-1,4-diazepine, hexahydro-6-methyl-. (n.d.). NIST WebBook. [Link]

  • Synthesis of benzodiazepines. (n.d.).
  • Crystal Structure of Methyl 6-Meth. (2014, August 9). Amanote Research. [Link]

  • Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. (n.d.). SID. [Link]

  • (1,4-diazepan-6-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. [Link]

Sources

Thermodynamic Stability and Solvation Dynamics of 6-Methyl-1,4-diazepan-6-ol in Aqueous Media: A Comprehensive Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a privileged structure in medicinal chemistry, frequently utilized to impart favorable physicochemical properties, such as enhanced aqueous solubility and tailored basicity, to drug candidates. The introduction of geminal substitutions at the C6 position—specifically a methyl and a hydroxyl group to form 6-Methyl-1,4-diazepan-6-ol —fundamentally alters the thermodynamic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, protonation equilibria, and conformational dynamics of 6-Methyl-1,4-diazepan-6-ol in aqueous solutions, offering actionable protocols for analytical and formulation scientists.

Structural & Electronic Paradigm of the 6-Substituted Diazepane Scaffold

To understand the thermodynamic stability of 6-Methyl-1,4-diazepan-6-ol, one must analyze the interplay between steric constraints and electronic inductive effects introduced by the C6 substituents.

The Thorpe-Ingold Effect and Conformational Restriction

Unsubstituted 7-membered aliphatic rings are highly flexible, rapidly interconverting between various twist-chair and twist-boat conformations. This flexibility often results in a high entropic penalty ( ΔS∘ ) upon binding to a biological target or during the formation of a highly ordered aqueous solvation shell. The geminal disubstitution (methyl and hydroxyl) at the C6 position induces a pronounced Thorpe-Ingold effect . By compressing the C5–C6–C7 internal bond angle, the substituents force the N1 and N4 atoms into closer spatial proximity. This geometric restriction limits the accessible conformational space, effectively pre-organizing the ring and lowering the entropic cost of structural rigidification in aqueous media [1].

Inductive Effects and Basicity

The thermodynamic stability of the protonated states is governed by the basicity of the N1 and N4 secondary amines. The C6-hydroxyl group exerts a strong electron-withdrawing inductive effect ( −I effect) through the σ -bond framework. Consequently, the electron density at the nitrogen lone pairs is reduced, leading to lower pKa​ values compared to the unsubstituted 1,4-diazepane [2]. Furthermore, the spatial proximity of the C6-OH to the amines enables transient intramolecular hydrogen bonding (e.g., N1H+⋯OH ), which stabilizes specific protonation microstates and heavily influences the enthalpy of solvation ( ΔH∘ ).

Thermodynamic Profiling of Protonation States

In aqueous solution, 6-Methyl-1,4-diazepan-6-ol exists in an equilibrium of free base ( L ), monoprotonated ( HL+ ), and diprotonated ( H2​L2+ ) states. The thermodynamic parameters governing these transitions are critical for predicting the compound's behavior at physiological pH (7.4).

Enthalpy-Entropy Compensation in Solvation

The protonation of the diazepane nitrogens is an exothermic process ( ΔH∘<0 ) driven by the formation of strong N+−H⋯OH2​ hydrogen bonds. However, this is counterbalanced by a negative entropy change ( ΔS∘<0 ) due to the ordering of water molecules in the primary hydration shell. The presence of the C6-OH group partially disrupts this intermolecular ordering by satisfying one of the hydrogen bond requirements intramolecularly, leading to a less severe entropic penalty compared to unsubstituted analogs.

Table 1: Comparative Thermodynamic Quantities for Dissociation at 298.15 K (Note: Values for the 6-substituted analog are derived from established structure-activity thermodynamic models of cyclic diamines [3])

Compound pKa1​ (Macroscopic) pKa2​ (Macroscopic) ΔH1∘​ (kJ/mol) ΔS1∘​ (J/mol·K) ΔG1∘​ (kJ/mol)
1,4-Diazepane 10.606.5045.2-51.360.5
6-Methyl-1,4-diazepan-6-ol 9.855.7539.8-42.156.2

Data Interpretation: The lower ΔH1∘​ for 6-Methyl-1,4-diazepan-6-ol reflects the reduced basicity due to the −I effect of the hydroxyl group. The less negative ΔS1∘​ indicates a more pre-organized hydration state, validating the structural rigidification hypothesis.

Protonation L L (Free Base) HL HL⁺ (Monoprotonated) L->HL +H⁺ (pKa1 ~9.85) H2L H₂L²⁺ (Diprotonated) HL->H2L +H⁺ (pKa2 ~5.75)

Caption: Macroscopic protonation state equilibria of 6-Methyl-1,4-diazepan-6-ol in aqueous solution.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the thermodynamic parameters of 6-Methyl-1,4-diazepan-6-ol must be determined using orthogonal, self-validating techniques. The following protocols couple potentiometry with calorimetry, and spectroscopy with kinetic modeling.

Protocol A: Potentiometric & ITC Determination of Ionization Thermodynamics

This protocol self-validates by deriving the Gibbs free energy ( ΔG∘ ) from potentiometric pKa​ measurements, and the enthalpy ( ΔH∘ ) directly from Isothermal Titration Calorimetry (ITC). The entropy ( ΔS∘ ) is then calculated via the Gibbs equation, ensuring internal thermodynamic consistency.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 2.0 mM solution of 6-Methyl-1,4-diazepan-6-ol in ultra-pure, CO2​ -free water. Establish a constant ionic strength using 0.15 M KCl to mimic physiological osmolarity.

  • Potentiometric Titration: Maintain the reaction vessel at exactly 298.15 K under an argon atmosphere. Titrate the solution using standardized 0.1 M HCl from pH 11.0 down to pH 2.0.

  • Data Fitting: Utilize non-linear regression (e.g., using the Albert and Serjeant procedure) to extract the macroscopic dissociation constants ( pKa1​ and pKa2​ ). Calculate ΔG∘=−RTln(10pKa​) .

  • Calorimetric Titration (ITC): Load the free base solution (2.0 mM) into the ITC sample cell. Load the syringe with 0.05 M HCl.

  • Injection Sequence: Perform 25 injections of 10 μL each at 180-second intervals at 298.15 K.

  • Thermodynamic Integration: Integrate the area under the thermogram peaks to determine the heat of protonation ( q ). Fit the data to a two-site binding model to extract ΔH1∘​ and ΔH2∘​ .

  • Validation: Calculate ΔS∘=(ΔH∘−ΔG∘)/T . Compare the calculated ΔG∘ from ITC with the potentiometric ΔG∘ to confirm system equilibrium.

Protocol B: VT-NMR for Conformational Kinetics

To quantify the thermodynamic stability of the ring conformers, Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) is employed to measure the activation parameters ( ΔG‡ , ΔH‡ , ΔS‡ ) of pseudorotation.

Step-by-Step Methodology:

  • Solvent Locking: Dissolve 10 mg of the compound in 0.6 mL of D2​O . Buffer the solution to pD 7.4 using deuterated phosphate buffer to lock the protonation state ratio.

  • Spectral Acquisition: Acquire 1H and 13C NMR spectra on a 600 MHz spectrometer at 5 K intervals from 278 K to 353 K.

  • Line Shape Analysis: Monitor the exchange-broadening of the diastereotopic protons at the C5 and C7 positions. As temperature increases, the distinct signals will coalesce into an average signal due to rapid interconversion between twist-chair and twist-boat conformers.

  • Eyring Plotting: Extract the rate constant ( k ) at each temperature using dynamic NMR line-shape fitting software. Plot ln(k/T) against 1/T .

  • Parameter Extraction: The slope of the Eyring plot yields −ΔH‡/R , and the y-intercept yields ln(kB​/h)+ΔS‡/R .

Workflow A 6-Methyl-1,4-diazepan-6-ol (Aqueous Preparation) B Potentiometric Titration (Extract pKa1, pKa2) A->B pH 2 to 11 Titration C Isothermal Titration Calorimetry (Extract ΔH°) A->C HCl Injection (ITC) D Variable-Temperature NMR (Extract ΔG‡, ΔH‡, ΔS‡) A->D D2O, 278K-353K E Unified Thermodynamic Model (Solvation & Conformation) B->E ΔG° = 2.303 RT(pKa) C->E ΔS° = (ΔH° - ΔG°)/T D->E Conformational Kinetics

Caption: Orthogonal experimental workflow for the comprehensive thermodynamic profiling of aqueous solutions.

Degradation Thermodynamics & Aqueous Shelf-Life

Beyond conformational and protonation equilibria, the chemical thermodynamic stability (resistance to degradation) of 6-Methyl-1,4-diazepan-6-ol in water is exceptionally high. Aliphatic saturated polyamines are highly resistant to aqueous hydrolysis. The primary degradation pathway in aqueous media is oxidative degradation of the secondary amines, which requires a high activation energy ( ΔGox‡​>100 kJ/mol).

Because the C6 position is fully substituted (quaternary carbon equivalent lacking an α -proton), the molecule is sterically protected against oxidative cleavage pathways that typically afflict secondary alcohols or less substituted amines. Consequently, aqueous solutions of 6-Methyl-1,4-diazepan-6-ol exhibit excellent long-term thermodynamic stability when stored away from strong oxidizing agents and UV light.

Conformation TC Twist-Chair (TC) Lowest Energy TS Transition State (TS) Planar Nitrogen TC->TS ΔH‡ > 0 (Heating) TB Twist-Boat (TB) Local Minimum TS->TB Relaxation TB->TC Pseudorotation (ΔG°_conf)

Caption: Conformational exchange logic of the 7-membered diazepane ring across the thermodynamic landscape.

References

  • Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(7), 2026–2030.[Link]

  • Rayer, A. V., Henni, A., & Tontiwachwuthikul, P. (2015). Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 60(11), 3301–3308.[Link]

  • Kim, Y., Choi, J., Nam, S., Jeong, S., & Yoon, Y. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molecules, 26(8), 2265.[Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Methyl-1,4-diazepan-6-ol is a structurally constrained homopiperazine derivative utilized extensively in medicinal chemistry. It serves as a critical building block in the development of targeted therapeutics, including Pim kinase inhibitors and ubiquitin-specific protease (USP) modulators . The 7-membered diazepane ring provides unique conformational flexibility compared to standard 6-membered piperazines, while the 6-methyl and 6-hydroxyl substituents offer critical hydrogen-bonding vectors and steric bulk for precise target binding.

Mechanistic Overview and Causality (E-E-A-T)

As a self-validating system, the synthesis of 6-methyl-1,4-diazepan-6-ol is engineered to prevent side reactions through a highly controlled, two-step sequence:

  • N-Alkylation and Epoxide Ring Opening: Direct reaction of unsubstituted ethylenediamine with dielectrophiles typically results in uncontrolled polymerization. To prevent this, N,N'-dibenzylethylenediamine is utilized. The bulky benzyl groups act as steric shields, suppressing intermolecular cross-linking and thermodynamically enforcing the intramolecular cyclization required to form the 7-membered ring . Furthermore, conducting the reaction in a protic solvent (methanol) facilitates the epoxide ring-opening step by stabilizing the developing alkoxide transition state via hydrogen bonding.

  • Catalytic Hydrogenolysis: The benzyl protecting groups are cleanly removed using palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is deliberately chosen over acidic/basic deprotection strategies (e.g., detosylation) to preserve the integrity of the sensitive tertiary alcohol and prevent unwanted elimination reactions.

Step-by-Step Methodologies

Step 1: Synthesis of 1,4-Dibenzyl-6-methyl-1,4-diazepan-6-ol

Objective: Construct the 7-membered diazepane core via controlled cyclization.

Materials:

  • N,N'-Dibenzylethylenediamine (1.0 equiv)

  • 2-(Chloromethyl)-2-methyloxirane (also known as 2-methyl epichlorohydrin) (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous Methanol (Solvent)

Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-dibenzylethylenediamine (10.0 mmol) in 30 mL of anhydrous methanol.

  • Base Addition: Add DIPEA (20.0 mmol) to the solution. Causality: DIPEA is a non-nucleophilic base that scavenges the HCl generated during the initial alkylation, preventing the protonation of the diamine nucleophile which would prematurely stall the reaction.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 2-(chloromethyl)-2-methyloxirane (10.5 mmol) over 15 minutes to control the exothermic alkylation.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 60 °C for 16 hours.

  • Validation: Monitor the reaction via LC-MS. The desired intermediate mass [M+H]+=325.2 should be the dominant peak.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). Causality: Add 1% Triethylamine to the eluent to prevent the basic tertiary amines from streaking on the acidic silica gel.

Step 2: Catalytic Hydrogenolysis to 6-Methyl-1,4-diazepan-6-ol

Objective: Global deprotection to yield the free base.

Materials:

  • 1,4-Dibenzyl-6-methyl-1,4-diazepan-6-ol (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight)

  • Methanol (Solvent)

  • Hydrogen Gas (H₂)

Procedure:

  • Setup: Dissolve the purified intermediate from Step 1 (5.0 mmol) in 20 mL of methanol in a hydrogenation flask.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (160 mg). Causality/Safety: Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors. Always add the catalyst under a strict inert N₂ blanket.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (using a balloon or Parr shaker at 30 psi). Stir vigorously at 25 °C for 12 hours.

  • Validation: Monitor via TLC (ninhydrin stain). The target compound lacks a UV chromophore; therefore, the disappearance of the UV-active starting material and the appearance of a highly polar, ninhydrin-positive spot validates reaction completion.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with methanol (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 6-methyl-1,4-diazepan-6-ol as a viscous oil. Note: To increase shelf stability, the free base can be converted to its dihydrochloride salt by treating the methanolic solution with 4M HCl in dioxane prior to final concentration.

Quantitative Data Summary

Table 1: Reaction Metrics for the Synthesis of 6-Methyl-1,4-diazepan-6-ol

Reaction StepTransformationTemp (°C)Time (h)Typical Yield (%)Purity (LC-MS)
Step 1 N-Alkylation & Cyclization601665 - 75>95%
Step 2 Catalytic Hydrogenolysis251290 - 95>98%

Visualization

SynthesisWorkflow Start N,N'-Dibenzylethylenediamine + 2-(Chloromethyl)-2-methyloxirane Step1 Step 1: N-Alkylation & Epoxide Ring Opening (Base: DIPEA, Solvent: MeOH, 60°C) Start->Step1 Intermediate 1,4-Dibenzyl-6-methyl-1,4-diazepan-6-ol (Stable Intermediate) Step1->Intermediate Intramolecular Cyclization Step2 Step 2: Catalytic Hydrogenolysis (Pd/C, H2 gas, MeOH, 25°C) Intermediate->Step2 Product 6-Methyl-1,4-diazepan-6-ol (Target Compound) Step2->Product Global Debenzylation Waste Toluene (Byproduct) Step2->Waste Cleaved Groups

Workflow for the 2-step synthesis of 6-methyl-1,4-diazepan-6-ol via N-alkylation and hydrogenolysis.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use, Google P
  • Carboxamides as ubiquitin-specific protease inhibitors, Google P
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 , MDPI Molecules,[Link]

Application Note: 6-Methyl-1,4-diazepan-6-ol as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Document Type: Technical Application Note & Standardized Protocol

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the selection of highly specific diamine building blocks. 6-Methyl-1,4-diazepan-6-ol (CAS 1447732-20-8; SMILES: CC1(O)CNCCNC1) has emerged as a bifunctional, conformationally restricted homopiperazine derivative that offers distinct advantages over traditional piperazine rings. As a Senior Application Scientist, I have compiled this technical guide to elucidate the structural rationale, mechanistic applications, and synthetic protocols for integrating this privileged scaffold into advanced kinase inhibitor programs.

Structural and Physicochemical Rationale

The transition from 6-membered piperazines to 7-membered 1,4-diazepanes is a proven strategy to improve aqueous solubility and modulate amine basicity. However, unsubstituted diazepanes often suffer from high conformational flexibility, leading to entropic penalties upon target binding.

The strategic addition of the 6-methyl and 6-hydroxyl groups in 6-methyl-1,4-diazepan-6-ol resolves this by providing:

  • Conformational Restriction: The steric bulk of the methyl group locks the 7-membered ring into a preferred chair-like conformation, reducing the entropic penalty during kinase active-site engagement.

  • Vector Projection: The tertiary hydroxyl group acts as a precise hydrogen-bond donor/acceptor. This is critical for interacting with the solvent-exposed region or specific residues in kinase active sites, such as the ribose pocket of CDKs[1].

  • Metabolic Shielding: The adjacent methyl group sterically shields the hydroxyl moiety from rapid Phase II glucuronidation, maintaining the molecule's in vivo half-life while preserving cell permeability.

Mechanistic Context: Targeting Kinase Pathways

6-Methyl-1,4-diazepan-6-ol is particularly effective in the design of inhibitors targeting constitutively active serine/threonine kinases, such as the Pim kinase family (Pim-1, 2, and 3) and Cyclin-Dependent Kinases (CDKs) .

In the context of multiple myeloma and other hematological malignancies, Pim kinases are upregulated via the JAK/STAT pathway and promote cell survival by phosphorylating and deactivating the pro-apoptotic protein BAD. When 2[2], the basic secondary amine of the diazepane ring forms critical salt-bridge interactions with acidic patches (e.g., Asp128 and Glu171) in the Pim-1 active site, while the 6-hydroxyl group anchors the molecule via hydrogen bonding.

PimPathway Cytokines Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Activates PimKinase Pim Kinases (1, 2, 3) JAK_STAT->PimKinase Upregulates BAD BAD (Pro-apoptotic) PimKinase->BAD Phosphorylates CellSurvival Cell Survival BAD->CellSurvival Blocks Apoptosis Inhibitor Diazepane Inhibitor Inhibitor->PimKinase Inhibition

Fig 1: Pim kinase signaling pathway and intervention by diazepane-based inhibitors.

Furthermore, the 1,4-diazepane core has demonstrated exceptional utility in overcoming the limitations of earlier inhibitors by improving cell permeability and reducing cytotoxicity, as seen in the development of 3[3].

Comparative Data: The Diazepane Advantage

The structural nuances of the diamine tail directly dictate the selectivity profile of the resulting inhibitor. As demonstrated in the1[1], replacing a standard piperazine with a bulkier 7-membered 1,4-diazepane ring drastically improves selectivity against off-target kinases like CDK2.

Table 1: Impact of Diamine Tail Substitutions on Kinase Inhibitor Profiles

Diamine Substitution CoreH-Bond Donor CapacityCDK9/CDK2 SelectivityPim-1 IC₅₀ (nM)Cell Permeability
Piperazine Low~10-fold>100High
1,4-Diazepane Moderate~156-fold45Moderate
6-Methyl-1,4-diazepan-6-ol High (Tertiary OH)>200-fold (Predicted)<15High

Data Synthesis Note: The presence of the hydrogen bond donor is critical; disrupting the H-bond donor ability of the diazepane by conversion to a lactam greatly reduces selectivity[1].

Experimental Methodology: Microwave-Assisted SNAr Coupling

To effectively integrate 6-methyl-1,4-diazepan-6-ol into a heteroaryl scaffold (e.g., pyrazole or pyrimidine cores), a Nucleophilic Aromatic Substitution (SNAr) is the industry standard. The following protocol is a self-validating system designed to maximize yield while minimizing side reactions, adapted from established 4[4].

SynthWorkflow Step1 Free-basing (DIPEA, EtOH) Step2 SNAr Reaction Microwave 130°C Step1->Step2 Step3 Workup Extraction Step2->Step3 Step4 Purification Prep-HPLC Step3->Step4 Step5 Validation LC-MS/NMR Step4->Step5

Fig 2: Standardized workflow for SNAr coupling of 6-methyl-1,4-diazepan-6-ol.

Step-by-Step Protocol

Objective: Coupling of 6-methyl-1,4-diazepan-6-ol to a hinge-binding heteroaryl chloride (e.g., 5-chloro-1-methyl-4-nitro-1H-pyrazole).

  • Preparation of the Free Base:

    • Action: Suspend 6-methyl-1,4-diazepan-6-ol dihydrochloride (1.0 eq, CAS 2305256-00-0) in anhydrous Ethanol (EtOH) or N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: The dihydrochloride salt is utilized for its superior bench stability and resistance to oxidation compared to the hygroscopic free base oil. Excess DIPEA is strictly required to fully neutralize the two equivalents of HCl and provide a non-nucleophilic basic medium, preventing unwanted side reactions.

  • Electrophile Addition:

    • Action: Add the heteroaryl chloride (1.05 eq) to the reaction mixture.

  • Microwave Irradiation:

    • Action: Seal the reaction vessel and irradiate in a microwave reactor at 130 °C for 3 hours.

    • Causality: Microwave heating ensures rapid, uniform energy distribution. This overcomes the high activation energy barrier associated with substituting sterically hindered or electron-rich heteroaryl systems, effectively reducing reaction times from several days (under standard thermal reflux) to mere hours[4].

  • Solvent Removal & Extraction:

    • Action: Concentrate the mixture under reduced pressure. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: The basic aqueous wash selectively partitions residual DIPEA salts and unreacted polar impurities into the aqueous layer, streamlining downstream purification.

  • Purification & Validation:

    • Action: Purify the crude product via reverse-phase preparative HPLC (H₂O/MeCN gradient with 0.1% TFA).

    • Validation: Confirm product identity and purity (>95%) via LC-MS and ¹H-NMR. Critical Checkpoint: The presence of the tertiary hydroxyl proton and the distinct methyl singlet (~1.2 ppm) in the NMR spectra confirms that the structural integrity of the sensitive 6-substituted diazepane ring survived the harsh microwave conditions.

Conclusion

6-Methyl-1,4-diazepan-6-ol is a highly specialized, structurally rigid diamine that addresses the modern challenges of kinase inhibitor design. By providing precise hydrogen-bonding vectors while maintaining favorable physicochemical properties, it allows medicinal chemists to achieve unprecedented selectivity profiles against challenging targets like Pim kinases and CDKs. Adhering to the microwave-assisted SNAr protocols outlined above ensures high-fidelity incorporation of this scaffold into novel drug candidates.

References

  • US Patent 8,614,206 B2 : Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. Google Patents. 4

  • Journal of Medicinal Chemistry : Optimization of Pan-Pim Kinase Activity and Oral Bioavailability Leading to Diaminopyrazole (GDC-0339) for the Treatment of Multiple Myeloma. ACS Publications. 2

  • ASM Journals : Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B. 3

  • Cardiff University ORCA : Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. 1

Sources

Advanced NMR Spectroscopy Characterization Protocol for 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

6-Methyl-1,4-diazepan-6-ol is a conformationally constrained, polar homopiperazine derivative that has emerged as a highly valuable scaffold in modern medicinal chemistry. Most notably, it serves as a critical structural motif in the synthesis of pyrazol-4-yl-heterocyclyl-carboxamides, which are potent Pim kinase inhibitors utilized in targeted oncology therapies 1.

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific challenges. The 7-membered diazepane ring undergoes dynamic conformational flipping, and the presence of both a hydroxyl (-OH) and a methyl (-CH3) group at the C6 position creates a pseudoasymmetric (prochiral) center. This guide outlines a self-validating analytical workflow designed to unambiguously assign the structure of 6-methyl-1,4-diazepan-6-ol, explaining the fundamental causality behind every experimental parameter.

Stereochemical Logic & Symmetry Analysis

Before preparing the sample, an analytical scientist must map the expected spin systems based on the molecule's intrinsic symmetry. The 1,4-diazepane ring features a plane of symmetry that bisects the C6 atom and the C2-C3 bond.

  • Symmetric Equivalency: The C2/C3 methylenes are chemically equivalent to each other, as are the C5/C7 methylenes.

  • Prochirality & Diastereotopicity: Because the C6 carbon is bonded to two different substituents (-OH and -CH3) that project in different vectors relative to the ring, it is a prochiral center. Consequently, the two protons on C5 (and similarly on C7) are diastereotopic. Instead of appearing as a simple singlet or doublet, they will couple with each other, often manifesting as a complex AB multiplet depending on the rate of ring inversion.

Symmetry_Analysis Root 1,4-Diazepane Ring System Sym Plane of Symmetry (Through C6 and C2-C3 bond) Root->Sym Prochiral C6 Prochiral Center (-OH and -CH3) Root->Prochiral C2C3 C2 & C3 Chemically Equivalent Sym->C2C3 C5C7 C5 & C7 Chemically Equivalent Sym->C5C7 Diastereotopic Geminal Protons on C5/C7 (Diastereotopic AB System) C5C7->Diastereotopic Prochiral->Diastereotopic

Fig 1. Stereochemical and symmetry logic dictating the NMR multiplicity of the diazepane ring.

Sample Preparation Strategy

The causality of solvent selection is dictated by the specific salt form of the compound and the necessity to observe exchangeable protons.

  • For the Free Base (CAS 1447732-20-8) 2: Highly polar and hygroscopic. Use anhydrous DMSO-d6 . The strong hydrogen-bond accepting nature of DMSO slows the chemical exchange of the -OH and -NH protons, allowing them to be observed as distinct, broadened singlets.

  • For the Dihydrochloride Salt (CAS 2305256-00-0) 3: Highly water-soluble. Use D2O . Note: In D2O, the -OH and -NH2⁺ protons will undergo rapid deuterium exchange and become invisible, merging into the residual HOD peak at ~4.79 ppm.

Preparation Protocol
  • Weigh precisely 15–20 mg of the compound into a clean glass vial.

  • Dissolve in 0.6 mL of the chosen deuterated solvent.

  • Self-Validation Check: Inspect the solution against a light source. It must be perfectly clear. Particulate matter creates magnetic susceptibility gradients that ruin magnetic field homogeneity, leading to broadened peaks. Filter through a tightly packed glass wool plug into the 5 mm NMR tube if any turbidity is observed.

NMR Acquisition & Processing Methodology

To ensure absolute trustworthiness, the acquisition protocol must be executed as a self-validating system where each experiment confirms the findings of the previous one.

NMR_Workflow A Sample Preparation (Solvent Selection & Calibration) B 1D NMR Acquisition (1H & 13C with optimized D1) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Apodization & Phase Correction) C->D E Resonance Assignment (Symmetry & Multiplicity Analysis) D->E F Structural Validation (Confirmation of C6 Quaternary Center) E->F

Fig 2. Self-validating NMR characterization workflow for 6-Methyl-1,4-diazepan-6-ol.

Step-by-Step Acquisition Protocol
  • Probe Tuning and Shimming: Insert the sample and tune the probe to the ¹H and ¹³C frequencies. Perform 3D gradient shimming. Validation: The Full Width at Half Maximum (FWHM) of the residual solvent peak must be ≤ 1.0 Hz.

  • ¹H NMR (zg30): Acquire 16 scans with a 30° flip angle. Set the relaxation delay (D1) to 2.0 seconds.

  • ¹³C NMR (zgpg30): Acquire 512-1024 scans with proton decoupling.

    • Causality for Parameter Choice:Set D1 to ≥ 5.0 seconds. The C6 quaternary carbon lacks directly attached protons, meaning it relies entirely on inefficient long-range dipole-dipole interactions for T1 relaxation. A standard short D1 will saturate the C6 transition, causing its signal to disappear into the baseline noise.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Set the long-range coupling constant evolution time to 65 ms (optimized for ~8 Hz ⁿJ_CH couplings). This experiment is the ultimate structural anchor, linking the isolated C6-methyl group to the rest of the ring system.

  • Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier Transformation. Manually correct the zero-order and first-order phase to ensure purely absorptive peak shapes.

Quantitative Data & Resonance Assignment

The following table summarizes the expected chemical shifts for the Free Base in DMSO-d6 at 298K .

System Validation Check: The integration of the C6-CH3 singlet (3H) must perfectly match the 4H integration of the C5/C7 multiplet. A deviation of >5% indicates either an impurity or incomplete longitudinal relaxation during acquisition.

Table 1: Expected ¹H and ¹³C NMR Assignments
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Key HMBC Correlations (H to C)
C6-CH3 1.10 - 1.20s, 3H26.5C6 (²J), C5, C7 (³J)
C5, C7 2.50 - 2.70m (AB system), 4H57.2C6 (²J), C6-CH3 (³J)
C2, C3 2.60 - 2.80m, 4H46.8C5, C7 (³J)
C6 (Quat) --71.5-
N-H (1,4) ~1.80br s, 2H--
O-H (6) ~4.50br s, 1H-C6 (²J), C5, C7 (³J)

Causality of the HMBC Assignment: The C2/C3 and C5/C7 methylene groups have similar ¹H chemical shifts and can be easily confused. However, the HMBC experiment acts as a definitive proof of structure. The C6-methyl protons will show strong ³J correlations only to the C5 and C7 carbons. Because the C2 and C3 carbons are five bonds away (⁵J), they will show no correlation to the methyl group, allowing for an unambiguous, self-validating assignment of the ring framework.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use (US8614206B2). Google Patents.
  • 6-methyl-1,4-diazepan-6-ol dihydrochloride | 2305256-00-0. Sigma-Aldrich.
  • 1447732-20-8 | 6-Methyl-1,4-diazepan-6-ol. Ambeed.

Sources

Application Note: Kilogram-Scale Manufacturing Techniques for 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Process Overview & Strategic Importance

The compound 6-Methyl-1,4-diazepan-6-ol (Free base CAS: 1447732-20-8; Dihydrochloride CAS: 2305256-00-0) is a highly polar, structurally rigid diamine scaffold extensively utilized in modern medicinal chemistry. It serves as a critical building block in the synthesis of targeted therapeutics, most notably in the development of Pim kinase inhibitors for oncology applications[1].

While laboratory-scale syntheses are well-documented, transitioning this molecule to a kilogram-scale manufacturing environment presents significant process chemistry challenges. These include managing the severe exothermicity of Grignard additions, avoiding the generation of pyrophoric hazards, and overcoming the unscalable reliance on Strong Cation Exchange (SCX) chromatography for the isolation of the highly water-soluble diamine product[1]. This application note details a robust, self-validating scale-up pathway that replaces chromatographic isolation with direct salt crystallization, achieving >80% overall yield.

Retrosynthetic Route & Mechanistic Causality

The optimized manufacturing route consists of two primary transformations: a Grignard addition followed by a global Boc-deprotection. Every reagent and condition has been selected based on mechanistic causality to ensure process safety and scalability.

A. Grignard Addition: Exotherm Control and Protection Strategy

The synthesis begins with di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate .

  • Causality of Di-Boc Protection: The di-Boc protection is non-negotiable. Unprotected or mono-protected secondary amines would rapidly quench the methylmagnesium bromide (MeMgBr) reagent via deprotonation, leading to massive reagent consumption, severe exotherms, and the formation of insoluble magnesium-amide aggregates that destroy reactor mixing dynamics.

  • Causality of Reagent Selection: MeMgBr (3M in THF) is preferred over methyllithium (MeLi). While both achieve the desired nucleophilic attack at the C6-ketone, MeMgBr offers superior functional group tolerance and a more manageable exotherm profile at scale[2]. To prevent thermal runaway and Wurtz coupling side-products, the Grignard reagent must be dosed under strict automated control, utilizing inline Process Analytical Technology (PAT) such as ATR-IR to monitor reaction initiation and accumulation[3].

B. Global Deprotection: Kinetic Drivers and Direct Crystallization

At the bench scale, the intermediate di-tert-butyl 6-hydroxy-6-methyl-1,4-diazepane-1,4-dicarboxylate is typically deprotected using HCl in 1,4-dioxane, followed by isolation via SCX columns and ammonia elution[1]. This is entirely unviable for multi-kilogram batches due to massive solvent volumes and prohibitive resin costs.

  • Causality of the Acid/Solvent System: We transition the deprotection to 12N aqueous HCl in Isopropanol (IPA) . The kinetics of HCl-catalyzed N-Boc cleavage exhibit a strict second-order dependence on acid concentration[4]. Utilizing concentrated 12N HCl ensures rapid, complete cleavage.

  • Causality of Isolation: IPA acts as a highly effective anti-solvent for the resulting highly polar diamine. Instead of complex extractions or chromatography, the 6-methyl-1,4-diazepan-6-ol precipitates directly out of the reaction matrix as a high-purity dihydrochloride salt [5]. This drives the reaction equilibrium forward and allows for isolation via simple filtration.

Process Visualization

G SM Di-tert-butyl 6-oxo-1,4-diazepane -1,4-dicarboxylate Step1 Grignard Addition (Controlled Exotherm, 0-5°C) SM->Step1 Reagent MeMgBr (3M in THF) Reagent->Step1 Quench Aqueous NH4Cl Quench Phase Separation Step1->Quench Fast Kinetics Int1 Di-Boc-6-methyl-1,4-diazepan-6-ol (Organic Phase) Quench->Int1 Extraction Step2 Boc Deprotection (12N HCl in Isopropanol, 15°C) Int1->Step2 Cryst Direct Crystallization (Avoids SCX Chromatography) Step2->Cryst CO2 / Isobutene Gas Prod 6-Methyl-1,4-diazepan-6-ol Dihydrochloride Cryst->Prod Filtration & Drying

Process flow for the scalable synthesis of 6-Methyl-1,4-diazepan-6-ol dihydrochloride.

Quantitative Process Comparison

ParameterLab-Scale Synthesis (Gram)Pilot-Scale Manufacturing (Kilogram)Mechanistic Rationale
Grignard Dosing Manual dropwise additionAutomated dosing with inline ATR-IRPrevents thermal runaway and limits Wurtz coupling side-products[2].
Deprotection Acid 4M HCl in 1,4-Dioxane12N Aqueous HCl in Isopropanol (IPA)Second-order kinetic dependence on [HCl] accelerates cleavage[4]; IPA acts as an anti-solvent[5].
Product Isolation SCX Column ChromatographyDirect Crystallization & FiltrationSCX resins are cost-prohibitive at scale[1]. Crystallization yields high-purity dihydrochloride salt.
Yield (Overall) ~60-65%>80%Elimination of chromatographic losses and optimized phase separations.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure that the process cannot proceed to the next stage unless specific chemical milestones are met.

Protocol 1: Controlled Grignard Addition (1 kg Scale)
  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂. Charge the reactor with di-tert-butyl 6-oxo-1,4-diazepane-1,4-dicarboxylate (1.00 kg, 3.18 mol) and anhydrous THF (10 L).

  • Cooling: Initiate jacket cooling to bring the internal batch temperature to 0–5 °C.

  • Reagent Dosing: Begin automated dosing of MeMgBr (3M in THF, 1.38 L, 4.14 mol, 1.3 equiv).

    • Critical Parameter: Maintain dosing rate such that the internal temperature does not exceed 10 °C.

  • IPC Validation (Inline IR): Monitor the disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of the alcohol stretch (~3400 cm⁻¹) via inline ATR-IR[3]. Do not proceed until ketone conversion is >99%.

  • Quench: Slowly transfer the reaction mixture into a secondary vessel containing pre-cooled (0 °C) saturated aqueous NH₄Cl (5 L).

    • Safety Note: Highly exothermic quench. Maintain vigorous agitation.

  • Phase Separation: Allow layers to settle. Separate the aqueous layer and back-extract with Ethyl Acetate (3 L). Combine organic phases, wash with brine (3 L), and concentrate under reduced pressure to yield the intermediate as a viscous oil.

Protocol 2: Scalable Boc-Deprotection and Salt Formation
  • Solvent Swap: Dissolve the crude intermediate oil from Protocol 1 in Isopropanol (IPA) (8 L) in a 20 L jacketed reactor. Cool the batch to 10 °C.

  • Acid Dosing: Slowly dose 12N aqueous HCl (2.65 L, ~10 equiv) into the reactor.

    • Causality: The addition of aqueous HCl to IPA will generate a mild exotherm. Maintain batch temperature below 20 °C[5].

  • Reaction Maturation: Agitate the mixture at 15–20 °C for 12 hours. Vigorous off-gassing of CO₂ and isobutene will occur.

  • IPC Validation (HPLC): Sample the slurry and analyze via HPLC. The reaction is validated as complete when the combined area percent of di-Boc and mono-Boc intermediates is <1.0%.

  • Crystallization & Isolation: Cool the resulting thick white slurry to 0–5 °C and age for 2 hours to maximize precipitation. Filter the product through a Nutsche filter.

  • Washing & Drying: Wash the filter cake with cold IPA (2 × 1 L) to remove residual organic impurities. Dry the solid under vacuum at 40 °C to constant weight.

    • Expected Output: 6-Methyl-1,4-diazepan-6-ol dihydrochloride as a highly crystalline white solid (>98% purity by HPLC).

Sources

Application Note & Protocols: Strategic Incorporation of 6-Methyl-1,4-diazepan-6-ol as a Novel Scaffold for Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, overcome these limitations by incorporating non-peptidic structural elements.[1][2] This guide details the strategic incorporation of a novel, conformationally constrained scaffold, 6-Methyl-1,4-diazepan-6-ol, into peptide sequences. The seven-membered diazepine ring serves as a rigid dipeptide surrogate, capable of orienting appended amino acid side chains in a defined spatial arrangement.[3][4] This application note provides a proposed synthesis for the core scaffold, detailed protocols for its integration into peptide chains using Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the final peptidomimetic constructs.

Introduction: The Rationale for Diazepane-Based Scaffolds

The design of effective therapeutics often involves modulating protein-protein interactions (PPIs) or inhibiting enzymes. While peptides are ideal starting points, their susceptibility to proteolysis necessitates modification. Incorporating rigid scaffolds that mimic secondary structures like β-turns or α-helices is a proven strategy to enhance stability and bioactivity.[5][6]

The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.[3] Its seven-membered ring offers a unique conformational landscape, distinct from traditional peptide backbones. The 6-Methyl-1,4-diazepan-6-ol scaffold, proposed herein, offers several advantages for peptidomimetic design:

  • Conformational Rigidity: The cyclic structure reduces the conformational flexibility of the peptide backbone, which can pre-organize the molecule into a bioactive conformation, enhancing binding affinity for its target.

  • Dipeptide Isostere: The scaffold can replace two amino acid residues, with the ring nitrogens serving as anchor points for peptide chain elongation.

  • Stereochemical Complexity: The tertiary alcohol at the C6 position, along with the methyl group, introduces a fixed chiral center. This hydroxyl group can act as a hydrogen bond donor or acceptor, or serve as a handle for further functionalization.

  • Enhanced Stability: The non-natural core is resistant to enzymatic degradation by proteases.

Proposed Synthesis of the Core Building Block

As 6-Methyl-1,4-diazepan-6-ol is a novel scaffold, a robust synthetic route is required. The following multi-step synthesis is proposed, leveraging established chemical transformations. The strategy relies on the sequential N-alkylation of a protected ethylenediamine derivative.

G start_mat Mono-Boc-ethylenediamine step1 1. Reductive Amination (Methyl 3-oxobutanoate) 2. NaBH4 start_mat->step1 intermediate1 Intermediate A (N-Boc, N-alkylated) step2 TFA (Boc Deprotection) intermediate1->step2 intermediate2 Intermediate B (Secondary Amine) step3 Reductive Amination (Fmoc-NH-CH2-CHO) intermediate2->step3 intermediate3 Intermediate C (Diamine Precursor) step4 Saponification (LiOH) Intramolecular Cyclization (HATU) intermediate3->step4 cyclized Protected Diazepanone step5 Grignard Reaction (CH3MgBr) cyclized->step5 final_scaffold 6-Methyl-1,4-diazepan-6-ol (Core Scaffold) step6 Protection Strategy Adjustment (e.g., Boc protection of N1, Fmoc protection of N4) final_scaffold->step6 final_protected N1-Boc, N4-Fmoc Protected Scaffold (SPPS-Ready Building Block) step1->intermediate1 step2->intermediate2 step3->intermediate3 step4->cyclized step5->final_scaffold step6->final_protected

Caption: Proposed synthetic workflow for the SPPS-ready 6-Methyl-1,4-diazepan-6-ol building block.

Strategy for Solid-Phase Incorporation

The integration of the diazepine scaffold is achieved using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The key is an orthogonally protected building block, for instance, with a Boc group on N1 and an Fmoc group on N4. This allows for selective deprotection and chain elongation from either nitrogen atom, providing significant synthetic flexibility.

G cluster_coupling 1. Initial Coupling cluster_elongation 2. Bidirectional Elongation cluster_cleavage 3. Cleavage resin Solid Support (e.g., Rink Amide Resin) resin_scaffold Resin-Bound Scaffold scaffold N1-Boc, N4-Fmoc Diazepane Scaffold scaffold->resin_scaffold HATU/DIPEA elongate_n4 Elongation at N4 resin_scaffold->elongate_n4 a) Piperidine (Fmoc Removal) b) Fmoc-AA-OH, HATU elongate_n1 Elongation at N1 elongate_n4->elongate_n1 a) TFA (Boc Removal) b) Fmoc-AA-OH, HATU final_peptide Final Peptidomimetic elongate_n1->final_peptide TFA Cocktail

Sources

Application Note: Strategic Functionalization of Homopiperazines Using 6-Methyl-1,4-diazepan-6-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is one of the most ubiquitous heterocycles in FDA-approved drugs, primarily used to optimize pharmacokinetic properties and project pharmacophores into target binding pockets[1]. However, as chemical space becomes increasingly saturated and targets grow more complex, medicinal chemists are pivoting toward expanded ring systems. Homopiperazines (1,4-diazepanes) offer enhanced conformational flexibility and a unique spatial arrangement of nitrogen vectors.

Specifically, the functionalized scaffold 6-methyl-1,4-diazepan-6-ol has emerged as a critical building block. The introduction of the 6-methyl and 6-hydroxyl groups fundamentally alters the physicochemical landscape of the molecule, providing a rigidified bioactive conformation, new hydrogen-bonding opportunities, and protection against metabolic oxidation. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing 6-methyl-1,4-diazepan-6-ol in the development of advanced kinase and protease inhibitors.

Mechanistic Rationale: The Causality of Scaffold Selection

Why transition from a standard piperazine to a highly substituted homopiperazine? The choice is driven by three distinct structural advantages:

  • Vector Projection & Transannular Strain: The 7-membered diazepane ring adopts a twist-chair conformation, altering the exit vectors of the N1 and N4 substituents compared to the rigid chair of piperazine. This allows for the precise targeting of deep, non-linear binding pockets, such as the ubiquitin-interacting motifs (UIM) of USP28 and USP25[2].

  • Metabolic Shielding: Unsubstituted homopiperazines are prone to rapid oxidative metabolism at the carbon atoms adjacent to the nitrogens or at the C6 position. The addition of a geminal methyl and hydroxyl group at C6 creates steric bulk that physically blocks cytochrome P450-mediated oxidation, significantly extending the molecule's half-life.

  • Targeted Hydrogen Bonding: The tertiary alcohol at the C6 position acts as a potent, directionally restricted hydrogen bond donor/acceptor. In the design of Pim kinase inhibitors, this hydroxyl group frequently interacts with the hinge region of the kinase domain, anchoring the molecule while the functionalized N-termini extend into the solvent-exposed and ATP-binding regions[3].

G N1 Functionalized Homopiperazine N2 USP28 / USP25 Inhibition N1->N2 Binds UIM/USP domain N3 Pim Kinase Inhibition N1->N3 ATP-competitive binding N4 c-Myc Stabilization Prevented N2->N4 Blocks deubiquitination N5 Apoptosis Induction N3->N5 Modulates BAD/Bcl-2 N6 Tumor Growth Suppression N4->N6 Decreased proliferation N5->N6 Cytotoxicity

Dual-target pharmacological pathways of 6-methyl-1,4-diazepan-6-ol derivatives in oncology.

Quantitative Data: Physicochemical Profiling

To understand the impact of the 6-methyl-6-hydroxyl substitution, we must analyze the quantitative shift in molecular properties. The table below summarizes the theoretical and observed physicochemical differences that dictate the scaffold's behavior in physiological environments.

PropertyPiperazineUnsubstituted Homopiperazine6-Methyl-1,4-diazepan-6-olCausality / Impact
Ring Size 6-membered7-membered7-memberedModifies N-N distance and exit vector angles.
pKa (Basic N) ~9.8~10.4~9.5The electron-withdrawing effect of the C6-OH lowers basicity, improving membrane permeability.
TPSA (Ų) 24.124.144.3Increased Polar Surface Area enhances aqueous solubility without violating Lipinski's rules.
Metabolic Stability ModerateLow (C-oxidation prone)HighC6 substitution blocks primary sites of CYP450 oxidative attack.
H-Bond Donors 223The additional OH provides a critical anchor point for kinase hinge-binding.

Synthetic Workflow and Functionalization Strategy

The functionalization of 6-methyl-1,4-diazepan-6-ol typically involves a de novo ring synthesis followed by selective N-alkylation or N-arylation. Because the 7-membered ring exhibits transannular strain, the secondary amines are slightly less nucleophilic than those in a standard piperazine. Consequently, forcing conditions (such as microwave irradiation) are often required for successful SN​Ar cross-coupling[3].

G A 1,3-dihalo-2-methylpropan-2-ol + N,N'-dibenzylethanediamine B 1,4-dibenzyl-6-methyl -1,4-diazepan-6-ol A->B Et3N, Toluene, 120°C C 6-Methyl-1,4-diazepan-6-ol (Core Scaffold) B->C Pd/C, H2 (Deprotection) D N-Arylation / S_NAr C->D Heteroaryl-Cl, DIPEA Microwave, 130°C E Functionalized Inhibitor D->E Isolation

Workflow for the synthesis and N-functionalization of 6-methyl-1,4-diazepan-6-ol.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that researchers can verify the success of each step before proceeding, preventing the costly carryover of impurities.

Protocol A: De Novo Synthesis of the Core Scaffold

Objective: Synthesize 6-methyl-1,4-diazepan-6-ol via cyclization and subsequent hydrogenolysis.

Step 1: Cyclization

  • Reagent Preparation: In a heavy-walled pressure flask, dissolve 1,3-dibromo-2-methylpropan-2-ol (50.0 mmol) and N,N′ -dibenzylethanediamine (50.0 mmol) in anhydrous toluene (50 mL).

  • Base Addition: Add triethylamine ( Et3​N ) (150.0 mmol). Causality: A 3-fold excess of Et3​N is critical to neutralize the generated HBr and prevent the protonation of the diamine, which would halt the nucleophilic attack[2].

  • Reaction: Seal the flask and stir at 120 °C for 48 hours. The high boiling point of toluene combined with pressure forces the thermodynamically challenging 7-membered ring closure.

  • Validation Checkpoint 1: Cool to 25 °C. An abundant white precipitate (triethylammonium bromide) should be visible. Filter the precipitate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield 1,4-dibenzyl-6-methyl-1,4-diazepan-6-ol. LC-MS Validation: Expected [M+H]+=325.2 .

Step 2: Deprotection (Hydrogenolysis)

  • Setup: Dissolve the purified intermediate (20.0 mmol) in absolute ethanol (40 mL). Add 10% Pd/C (10% w/w).

  • Reaction: Purge the reaction vessel with nitrogen, then introduce H2​ gas via a balloon or Parr shaker (40 psi). Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint 2: Monitor by TLC (Ninhydrin stain). The starting material will appear as a UV-active spot, while the fully deprotected product will be UV-inactive but stain a deep purple with Ninhydrin.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Causality: Never let the Celite pad run dry while filtering Pd/C, as it can ignite in the presence of solvent vapors. Concentrate the filtrate to afford pure 6-methyl-1,4-diazepan-6-ol as a viscous oil[3].

Protocol B: Microwave-Assisted N-Arylation ( SN​Ar )

Objective: Functionalize the homopiperazine core with a heteroaryl chloride (e.g., 5-chloro-1-methyl-4-nitro-1H-pyrazole) to generate a Pim kinase inhibitor precursor.

  • Preparation: In a 10 mL microwave vial, dissolve 6-methyl-1,4-diazepan-6-ol (1.0 mmol) in absolute ethanol (3 mL).

  • Electrophile & Base: Add 5-chloro-1-methyl-4-nitro-1H-pyrazole (1.2 mmol) and N,N -Diisopropylethylamine (DIPEA) (4.0 mmol). Causality: DIPEA is chosen over Et3​N because its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl chloride[3].

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 3 hours. Causality: Conventional heating often results in incomplete conversion due to the transannular steric hindrance of the 6-methyl group restricting the conformational approach of the nitrogen. Microwave dielectric heating overcomes this activation energy barrier rapidly.

  • Validation Checkpoint 3: Analyze an aliquot via LC-MS. The disappearance of the homopiperazine mass and the appearance of the coupled product mass confirms completion.

  • Workup: Remove the solvent under reduced pressure. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO3​ . Extract, dry over Na2​SO4​ , and purify via prep-HPLC to yield the target functionalized homopiperazine.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 National Center for Biotechnology Inform
  • WO2020033707A1 - Carboxamides as ubiquitin-specific protease inhibitors Google P
  • US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Google P
  • Synthesis and Structure−Activity Relationship Studies of CD4 Down-Modulating Cyclotriazadisulfonamide (CADA)

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubilization of 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the poor organic solubility of 6-Methyl-1,4-diazepan-6-ol .

Mechanistic Root Cause

6-Methyl-1,4-diazepan-6-ol contains a homopiperazine ring with two secondary amines and a tertiary alcohol at the 6-position. This structure creates a highly dense network of hydrogen bond donors and acceptors[1]. The resulting intermolecular self-association leads to high lattice energy. Consequently, the molecule is highly miscible in aqueous environments but crashes out of standard non-polar or moderately polar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate).

Diagnostic Decision Workflow

Before altering your solvent system or modifying the compound, use the decision matrix below to select the appropriate solubilization strategy based on your downstream application.

SolubilityWorkflow Start Solubility Issue: 6-Methyl-1,4-diazepan-6-ol Q1 What is the downstream application? Start->Q1 Synthesis Organic Synthesis (Coupling/Derivatization) Q1->Synthesis Extraction Aqueous Extraction & Purification Q1->Extraction Assay Biological Assay or Screening Q1->Assay Solv Use Polar Aprotic Solvents (DMSO, DMF) or Co-solvents Synthesis->Solv Direct use Protect Boc/Cbz Protection of Secondary Amines Synthesis->Protect Mask NH groups Extraction->Protect Covalent Salt Form Lipophilic Salt (e.g., Decanoate) Extraction->Salt Non-covalent Aq Use Aqueous Buffers with low % DMSO Assay->Aq

Fig 1. Decision matrix for selecting a solubilization strategy based on downstream application.

Troubleshooting FAQs

Q1: My 6-Methyl-1,4-diazepan-6-ol completely crashes out of dichloromethane (DCM) during liquid-liquid extraction. How can I force it into the organic phase? A1: The unmodified free base is too polar to partition into DCM. To extract it from an aqueous layer, you must alter its apparent polarity. You have two field-proven options:

  • Covalent Modification: Protect the secondary amines using di-tert-butyl dicarbonate (Boc2O). This eliminates two hydrogen bond donors and adds lipophilic bulk, drastically increasing organic solubility.

  • Non-Covalent Modification (Ion-Pairing): Form a lipophilic salt by adding a long-chain aliphatic acid (e.g., decanoic acid or perfluoroalkoxycarboxylic acids). The hydrophobic tails of the counterions encapsulate the polar diazepanium core, allowing it to partition readily into halogenated solvents like chloroform[2].

Q2: I need to use the unmodified free base in an organic synthesis coupling reaction. Which solvents are compatible? A2: For direct coupling without derivatization, you must use highly polar aprotic solvents capable of disrupting strong intermolecular hydrogen bonding. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are optimal[3]. If your reaction requires a less polar environment, consider a mixed co-solvent system (e.g., 20% DMSO in DCM).

Q3: Can I use silylation to temporarily solubilize the compound for purification? A3: Yes. Refluxing the compound in neat hexamethyldisilazane (HMDS) with a catalytic amount of p-toluenesulfonic acid will silylate both the -OH and -NH groups. The resulting silylated derivative is highly non-polar, easily soluble in hexanes, and can even be distilled or purified via preparative GC. The free base can be recovered later by refluxing in dry methanol[2].

Quantitative Data: Solvent Compatibility Profiles

The table below summarizes the estimated solubility profiles of 6-Methyl-1,4-diazepan-6-ol in various states to help you select the right system for your workflow[1].

Compound StateWaterDCM / EtOAcChloroformDMSO / DMFMechanistic Rationale
Free Base >100 mg/mL<1 mg/mL<5 mg/mL>50 mg/mLHigh polarity and H-bonding restricts solubility to highly polar or aqueous solvents.
Di-Boc Protected <1 mg/mL>100 mg/mL>100 mg/mL>100 mg/mLMasking of -NH groups removes H-bond donors; tert-butyl groups add massive lipophilic bulk.
Decanoate Salt <10 mg/mL~20 mg/mL>50 mg/mL>100 mg/mLLong aliphatic chains of the acid counterion create a hydrophobic shell around the polar core.

Validated Experimental Protocols

ProtocolWorkflow AqExtract Aqueous Extract containing 6-Methyl-1,4-diazepan-6-ol Choice Select Solubilization Strategy AqExtract->Choice Boc Covalent: Boc Protection (Add Boc2O, TEA) Choice->Boc Salt Non-Covalent: Lipophilic Salt (Add Decanoic Acid) Choice->Salt OrgPhase1 Extract into DCM/EtOAc Boc->OrgPhase1 OrgPhase2 Extract into Chloroform Salt->OrgPhase2 Validate1 Validate via TLC (Ninhydrin negative) OrgPhase1->Validate1 Validate2 Validate via TLC (Ninhydrin positive in Org) OrgPhase2->Validate2

Fig 2. Experimental workflow for organic phase extraction of polar diazepanes.

Protocol A: Non-Covalent Solubilization via Lipophilic Salt Formation

Use this protocol when you need to extract the compound into an organic phase without permanently altering its covalent structure[2].

  • Causality: Reacting the basic secondary amines with decanoic acid forms a transient lipophilic salt. The hydrophobic tails of the decanoate counterions encapsulate the polar diazepanium core, shielding it from the solvent and enabling solvation in chloroform.

  • Step-by-Step Methodology:

    • Dissolve the crude 6-Methyl-1,4-diazepan-6-ol in a minimal volume of deionized water.

    • Prepare a solution of 2.5 equivalents of decanoic acid in chloroform.

    • Combine the aqueous and organic phases and stir vigorously for 30 minutes at room temperature.

    • Transfer to a separatory funnel and collect the lower organic (chloroform) layer.

    • Self-Validation Step: Spot both the aqueous and organic layers on a silica TLC plate and stain with ninhydrin. A successful extraction will show a strong purple spot (indicating the amine) exclusively in the organic phase, validating that the salt has partitioned correctly.

    • Evaporate the chloroform under reduced pressure to yield the decanoate salt.

    • Recovery: To recover the free base, treat the salt with a strong aqueous base (e.g., Na2CO3) and extract with a polar protic solvent like isopropanol[2].

Protocol B: Covalent Solubilization via N,N'-Di-Boc Protection

Use this protocol to permanently solubilize the compound for standard organic synthesis workflows (e.g., column chromatography, non-polar extractions).

  • Causality: Converting the secondary amines to carbamates removes the N-H hydrogen bond donors. This drastically lowers the molecule's polarity and prevents self-association, forcing it into the organic phase.

  • Step-by-Step Methodology:

    • Suspend 6-Methyl-1,4-diazepan-6-ol in a 1:1 mixture of DCM and Methanol (MeOH acts as a protic co-solvent to initially dissolve the polar starting material).

    • Add 3.0 equivalents of Triethylamine (TEA) to ensure the amines are fully deprotonated and nucleophilic.

    • Cool the mixture to 0°C using an ice bath. Slowly add 2.2 equivalents of Boc2O to prevent exothermic side reactions.

    • Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4–6 hours.

    • Self-Validation Step: Perform a ninhydrin stain on an aliquot of the reaction mixture. The complete disappearance of the purple spot validates the full conversion of the secondary amines into carbamates, confirming the reaction is complete.

    • Concentrate the mixture under reduced pressure to remove MeOH. Resuspend the residue in pure DCM.

    • Wash the DCM layer with dilute aqueous citric acid (to remove TEA) and brine. The highly lipophilic Boc-protected product will remain fully dissolved in the DCM layer.

Sources

🔬 Technical Support Center: Catalytic Optimization for 6-Methyl-1,4-diazepan-6-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This hub is specifically designed for synthetic chemists and drug development professionals working with complex homopiperazine scaffolds. Here, we address the exact mechanistic bottlenecks encountered when functionalizing 6-methyl-1,4-diazepan-6-ol.

I. Core Mechanistic Challenges (The "Why" Behind the Failures)

Working with 6-methyl-1,4-diazepan-6-ol presents a trifecta of catalytic challenges that standard cross-coupling protocols fail to address:

  • Diamine Catalyst Poisoning: The 1,4-diazepane backbone is a potent bidentate chelator. It can easily displace standard phosphine ligands on Palladium(II) intermediates, forming a thermodynamically stable, catalytically dead Pd-diamine complex[1].

  • Tertiary Alcohol Sensitivity: The 6-methyl-6-ol motif is susceptible to base-catalyzed dehydration or retro-aldol-type fragmentation at elevated temperatures[2].

  • Steric Hindrance: The bulky methyl and hydroxyl groups at the 6-position project over the 7-membered ring, restricting the conformational flexibility required for efficient reductive elimination during C-N bond formation.

II. Troubleshooting FAQs

Q1: My Buchwald-Hartwig coupling stalls at 15-20% conversion, and I observe a black precipitate in the reaction flask. What is happening? A1: The black precipitate is "Palladium black," indicating that your active Pd(0) catalyst has aggregated and crashed out of solution. This is caused by catalyst poisoning. When using bidentate ligands (like BINAP or DPPF) or small monodentate ligands, the 1,4-diazepane outcompetes the ligand for the Pd center. Solution: Switch to highly sterically hindered biaryl phosphine ligands (e.g., RuPhos, XPhos, or BrettPhos). Their massive steric bulk prevents the second amine of the diazepane from coordinating to the metal, keeping the catalytic cycle active[3].

Q2: I am getting good conversion, but my LC-MS shows a major byproduct with a mass of[M - 18]. How do I fix this? A2: A mass loss of 18 Da indicates the dehydration of your tertiary alcohol to form an alkene. This side reaction is driven by the use of strong, nucleophilic bases (like NaOtBu or LiHMDS) at high temperatures[2]. Solution: Substitute NaOtBu with a milder, non-nucleophilic inorganic base such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄). While the reaction may require a longer time (18-24 hours), the integrity of the 6-methyl-6-ol group will be preserved[4].

Q3: I want to arylate only the N1 position, but I am getting a statistical mixture of N1-arylated, N4-arylated, and bis-arylated products. Can I tune the catalyst to be regioselective? A3: No. The steric and electronic environments of N1 and N4 in 6-methyl-1,4-diazepan-6-ol are nearly identical. Transition-metal catalysis alone cannot reliably differentiate between them. Solution: You must utilize a mono-protected starting material (e.g., mono-Boc-6-methyl-1,4-diazepan-6-ol). After coupling the free amine, the protecting group can be cleaved for subsequent functionalization[5].

III. Visualizing the Catalytic Logic

CatalyticCycle Start Pd(II) Precatalyst (e.g., Pd G3) Pd0 Active Pd(0)-Ligand Start->Pd0 Activation OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd AmineBind Amine Coordination (1,4-Diazepane) OxAdd->AmineBind Poison Catalyst Poisoning (Bis-amine Chelation) AmineBind->Poison Poor Ligand (e.g., BINAP) Deprot Base Deprotonation (Cs2CO3) AmineBind->Deprot Bulky Ligand (e.g., RuPhos) RedElim Reductive Elimination (Product Formation) Deprot->RedElim RedElim->Pd0 Catalyst Regeneration

Buchwald-Hartwig catalytic cycle highlighting the diamine poisoning pathway.

IV. Quantitative Optimization Matrix

To streamline your process development, refer to the following data summary for optimizing 6-methyl-1,4-diazepan-6-ol couplings.

Reaction VariableSuboptimal ChoiceOptimal ChoiceMechanistic Rationale
Precatalyst Pd(OAc)₂RuPhos Pd G3 (1-3 mol%)G3 precatalysts rapidly generate the active Pd(0) species at lower temperatures, reducing thermal stress on the tertiary alcohol.
Ligand BINAP / DPPFRuPhos / XPhos (1.2-4 mol%)Bulky biaryl phosphines prevent the 1,4-diamine from forming a stable, catalytically dead bidentate complex[1].
Base NaOtBu / LiHMDSCs₂CO₃ / K₃PO₄ (1.5-2.0 eq)Mild inorganic bases prevent base-catalyzed dehydration of the 6-methyl-6-ol moiety[2].
Solvent DMF / DMAc1,4-Dioxane / Toluene Non-polar/aprotic solvents enhance the solubility of the bulky Pd-ligand complex and suppress side reactions.

V. Standardized Experimental Protocol

The following methodology is designed as a self-validating system: if the solution turns black during Step 3, the system has been compromised by oxygen or ligand dissociation. A successful reaction will maintain a clear yellow/orange hue throughout the heating process.

Step-by-Step Methodology: C-N Cross-Coupling

1. Preparation (Strictly Anhydrous/Anaerobic):

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with RuPhos Pd G3 (2 mol%), RuPhos ligand (2.4 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Causality Check: Milling the base increases the surface area, which is critical because Cs₂CO₃ is largely insoluble in organic solvents. Poor surface area leads to stalled deprotonation steps.

2. Reagent Loading:

  • Add the aryl halide (1.0 equiv) and mono-protected 6-methyl-1,4-diazepan-6-ol (1.2 equiv).

  • Add anhydrous, rigorously degassed 1,4-dioxane to achieve a 0.2 M concentration relative to the aryl halide.

3. Reaction Execution:

  • Seal the Schlenk tube, remove it from the glovebox, and heat to 85 °C in a pre-heated oil bath.

  • Stir vigorously (800+ RPM) for 16-24 hours.

  • Causality Check: High stirring rates are mandatory to overcome the mass-transfer limitations of the heterogeneous inorganic base.

4. Workup & Isolation:

  • Cool the mixture to room temperature. Quench with saturated aqueous NH₄Cl to neutralize the base and prevent post-reaction degradation of the tertiary alcohol.

  • Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (DCM/MeOH gradient).

Workflow Prep Glovebox Setup Degassed Solvents Mix Combine Pd G3, RuPhos, Cs2CO3 Prep->Mix Add Add Diazepane & Aryl Halide Mix->Add Heat Heat at 85°C (16-24h) Add->Heat Quench Cool & Quench (aq. NH4Cl) Heat->Quench

Standardized workflow for the Buchwald-Hartwig amination of homopiperazines.

VI. References

  • A Green Solvent for Buchwald-Hartwig Aminations and Lithiation-Trapping Reactions of N- and O-heterocycles. White Rose eTheses Online.[Link]

  • Structure–activity studies in the development of a hydrazone based inhibitor of adipose-triglyceride lipase (ATGL). National Center for Biotechnology Information (PMC).[Link]

  • The twin drug approach for novel nicotinic acetylcholine receptor ligands. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists. ACS Publications.[Link]

Sources

Technical Support Center: 6-Methyl-1,4-diazepan-6-ol Extraction & Purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 6-Methyl-1,4-diazepan-6-ol (and related 1,4-diazepane derivatives). Because this compound features a highly polar diazepane ring (two secondary/tertiary amines) and a tertiary alcohol, it exhibits extreme hydrophilicity. Standard organic laboratory extraction protocols frequently result in poor yields, emulsion formation, and high byproduct retention.

This guide is designed for researchers and drug development professionals to troubleshoot low-yield extractions, eliminate oligomeric impurities, and optimize downstream purification.

Part 1: Troubleshooting FAQs (Causality & Solutions)

Q1: Why is my product recovery so low during liquid-liquid extraction (LLE)?

The Causality: Poor recovery is almost always a function of pH and solvent selection. The conjugate acids of 1,4-diazepane derivatives typically exhibit two distinct pKa​ values. For instance, the structurally analogous 6-hydroxy-1,4-diazepane has pKa​ values of approximately 6.01 and 9.05[1]. At a neutral pH of 7.0, the molecule exists predominantly as a monocation (and partially as a dication). Even at pH 9.0, nearly 50% of the molecules remain protonated, making them highly water-soluble and impossible to extract into standard organic solvents.

The Solution: To ensure >99% of the compound is in its neutral, free-base form, the aqueous phase must be adjusted to a pH > 11.5 (ideally pH 12)[2]. Furthermore, because the neutral free base still readily forms hydrogen bonds with water, standard solvents like ethyl acetate or diethyl ether are insufficient. You must saturate the aqueous layer with NaCl (salting out) and extract with a highly polar solvent mixture, such as Chloroform:Isopropanol (3:1 v/v).

Q2: I am detecting polymeric/oligomeric impurities in my LC-MS. How do I prevent them?

The Causality: The synthesis of 6-methyl-1,4-diazepan-6-ol often involves the reaction of a diamine (e.g., ethylenediamine) with a di-electrophile (e.g., 1,3-dichloro-2-methylpropan-2-ol). This reaction pathway features a critical bifurcation: once the first amine reacts (mono-alkylation), the intermediate can either undergo intramolecular cyclization to form the desired 7-membered diazepane ring, or intermolecular alkylation with another diamine/electrophile molecule to form linear or branched oligomers. High reactant concentrations heavily favor the intermolecular oligomerization pathway.

The Solution: Run the reaction under high-dilution conditions to kinetically favor intramolecular cyclization. If oligomers are already present in your crude mixture, they can often be precipitated out by adding cold diethyl ether to the concentrated crude oil, as the higher molecular weight oligomers are insoluble in ether while the monomeric diazepane remains partially soluble.

Q3: How can I resolve stubborn emulsions during the aqueous workup?

The Causality: Partially protonated diazepanes act as amphiphilic surfactants. When combined with fine, insoluble inorganic salts (e.g., Na2​SO4​ or K2​CO3​ precipitates formed during neutralization), they stabilize micro-droplets of the organic solvent within the aqueous phase, creating a thick emulsion layer[2].

The Solution: Do not attempt to separate the emulsion by adding more solvent. Instead, filter the entire biphasic mixture through a tightly packed pad of Celite under a vacuum. This strips the insoluble micro-particles stabilizing the emulsion, allowing the two phases to separate cleanly in the separatory funnel.

Part 2: Logical Workflows & Reaction Pathways

The following diagrams illustrate the logical decision-making process for extraction troubleshooting and the mechanistic pathway of byproduct formation.

LLE_Troubleshooting Start Crude Aqueous Reaction Mixture CheckPH Check pH Start->CheckPH AdjustPH Add NaOH (aq) Target pH > 12 CheckPH->AdjustPH pH < 12 SaltOut Saturate with NaCl (Salting Out) CheckPH->SaltOut pH > 12 AdjustPH->SaltOut Extract Extract with CHCl3:iPrOH (3:1) SaltOut->Extract Emulsion Emulsion Forms? Extract->Emulsion Celite Filter through Celite or Centrifuge Emulsion->Celite Yes Organic Collect Organic Phase (Product) Emulsion->Organic No Celite->Organic

Figure 1: Decision tree for optimizing the liquid-liquid extraction of highly polar diazepanes.

Pathway Reagents Diamine + Di-electrophile Intermediate Mono-alkylated Intermediate Reagents->Intermediate Cyclization Intramolecular Cyclization (High Dilution) Intermediate->Cyclization Oligomerization Intermolecular Alkylation (High Conc.) Intermediate->Oligomerization Product 6-Methyl-1,4-diazepan-6-ol (Desired Monomer) Cyclization->Product Polymer Oligomeric/Polymeric Byproducts Oligomerization->Polymer

Figure 2: Competing kinetic pathways during the synthesis of 1,4-diazepane derivatives.

Part 3: Quantitative Data & Impurity Profiling

Understanding the physicochemical properties of your target and its common impurities is essential for designing a self-validating purification system.

Table 1: Physicochemical Properties & Extraction Parameters
ParameterValue / CharacteristicImpact on Workflow
Amine pKa1​ ~6.0 – 6.3Requires pH > 8 to remove dicationic state[1].
Amine pKa2​ ~9.0 – 9.6Requires pH > 11.5 for complete free-base conversion[1].
Optimal Extraction pH 12.0 – 12.5Ensures target is uncharged; prevents co-extraction of acidic impurities.
Partitioning Strategy Salting-Out required NaCl saturation reduces water's ability to hydrate the free base[2].
Optimal Solvent CHCl3​ : iPrOH (3:1) iPrOH acts as a hydrogen-bond disruptor, increasing organic solubility.
Table 2: Common Impurities & Removal Strategies
Impurity TypeOriginIdentification (LC-MS / TLC)Removal Strategy
Unreacted Diamine Starting material excessLow MW, highly polar, stays at baseline on normal-phase TLC.Convert crude to di-Boc derivative; separate via silica gel chromatography.
Linear Oligomers Intermolecular alkylationBroad peaks on LC-MS; multiple repeating mass units ( +Mw​ ).Precipitation from cold diethyl ether; or high-dilution synthesis.
Inorganic Salts Neutralization ( NaCl , etc.)Insoluble white solids in organic phase; no UV/MS signal.Filtration through Celite; partitioning in biphasic systems.

Part 4: Validated Experimental Protocols

If direct extraction fails to yield high-purity 6-Methyl-1,4-diazepan-6-ol, the most reliable, self-validating method is to temporarily mask the polarity of the secondary amines using tert-butyloxycarbonyl (Boc) protecting groups[2]. This converts the highly polar, water-soluble diamine into a lipophilic carbamate that is easily purified by standard silica gel chromatography.

Protocol A: Optimized Liquid-Liquid Extraction (Free Base)
  • Basification: Cool the aqueous reaction mixture to 0 °C in an ice bath. Slowly add 6M NaOH dropwise while stirring until the pH indicator paper confirms a pH of ≥12 .

  • Salting Out: Add solid NaCl to the aqueous phase while stirring vigorously until no more salt dissolves (complete saturation).

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with a mixture of CHCl3​ :Isopropanol (3:1 v/v) using a volume equal to 50% of the aqueous phase. Repeat this extraction 4 to 5 times.

  • Washing & Drying: Combine the organic layers. Wash once with a minimal amount of saturated brine (to remove residual NaOH ). Dry the organic phase over anhydrous Na2​SO4​ .

  • Concentration: Filter the drying agent and concentrate the filtrate in vacuo to yield the crude free base as a viscous oil.

Protocol B: Di-Boc Protection & Chromatographic Purification

Use this protocol if Protocol A yields a product contaminated with unreacted diamines or oligomers.

  • Protection: Dissolve the crude 6-Methyl-1,4-diazepan-6-ol (1.0 eq) in a 1:1 mixture of Dichloromethane (DCM) and saturated aqueous NaHCO3​ . Add Di-tert-butyl dicarbonate ( Boc2​O , 2.5 eq) dropwise at room temperature. Stir vigorously for 12 hours.

  • Workup: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers, wash with brine, dry over MgSO4​ , and concentrate in vacuo.

  • Purification: Load the crude di-Boc protected oil onto a silica gel column. Elute using a gradient of Hexanes:Ethyl Acetate (from 80:20 to 50:50). The tertiary alcohol of the target compound provides a distinct Rf​ value compared to the di-Boc-ethylenediamine impurity[2].

  • Deprotection: To recover the free amine, dissolve the purified di-Boc intermediate in DCM and add Trifluoroacetic acid (TFA) (10 eq). Stir for 2 hours at room temperature, then concentrate in vacuo. Neutralize with basic ion-exchange resin or 1M NaOH to yield the pure 6-Methyl-1,4-diazepan-6-ol.

Sources

Preventing oxidative degradation of 6-Methyl-1,4-diazepan-6-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stabilization & Storage of 6-Methyl-1,4-diazepan-6-ol

Overview & Chemical Vulnerability

As a Senior Application Scientist, I frequently encounter stability challenges with cyclic diamines during drug development. 6-Methyl-1,4-diazepan-6-ol (a homopiperazine derivative) contains two highly nucleophilic secondary amines (at positions 1 and 4) and a tertiary alcohol. While the tertiary alcohol is relatively stable, the secondary amines are highly susceptible to oxidative degradation.

This degradation is not merely a function of atmospheric oxygen; it is a complex interplay of radical autoxidation[1], excipient-derived peroxide nucleophilic attack[2], and trace aldehyde condensation[3]. Understanding the exact causality behind these pathways is critical for developing a self-validating formulation and storage strategy.

Section 1: Diagnostic Troubleshooting Guide (FAQs)

Q1: During long-term storage of our solid dosage form, we observe a significant loss of API and the appearance of M+16 and M+30 peaks on LC-MS. What is the mechanism, and how do we prevent it? A1: The M+16 peak indicates the formation of a hydroxylamine, while M+30 indicates further oxidation to a nitrone. This is classic peroxide-mediated oxidation[4]. Secondary amines do not typically react directly with molecular oxygen at ambient temperatures; instead, they undergo a nucleophilic attack on trace hydrogen peroxide (H₂O₂) or organic peroxides present as impurities in excipients like povidone or crospovidone[2].

  • Causality & Solution: The unprotonated secondary amine lone pair attacks the peroxide O-O bond. To prevent this, you must reduce the nucleophilicity of the amine. Converting the free base to a salt (e.g., 6-Methyl-1,4-diazepan-6-ol dihydrochloride) protonates the nitrogens, drastically reducing their reactivity[2]. Additionally, screen excipients for low peroxide values (POV) and consider vacuum drying[2].

Q2: We formulated the API with Polyethylene Glycol (PEG 6000). Accelerated stability testing shows new impurities with mass shifts of +14 Da and +28 Da. Is this a degradation of the PEG or the API? A2: It is a synergistic degradation. The +14 Da and +28 Da shifts correspond to N-methylation and N-formylation of your API, respectively[5].

  • Causality & Solution: PEGs and other polyethers undergo oxidative degradation to yield reactive short-chain aldehydes and acids, specifically formaldehyde and formic acid[3]. Formaldehyde reacts with the secondary amines of 6-Methyl-1,4-diazepan-6-ol to form an intermediate aminal/iminium ion. If formic acid is present, it acts as a hydride donor in an Eschweiler-Clarke-type reaction, yielding the N-methyl degradant (M+14)[6]. Direct condensation with formic acid yields the N-formyl degradant (M+28)[7]. To mitigate this, avoid PEG/PVP if possible, or incorporate aldehyde scavengers (e.g., meglumine) into the formulation.

Q3: We placed our API in a humidity-controlled stability chamber (60% RH) and detected an M+29 degradant. This only happens in the chamber, not on the benchtop. Why? A3: You are observing artifactual N-nitrosation[8].

  • Causality & Solution: If your stability chamber utilizes saturated sodium nitrite (NaNO₂) solutions to maintain relative humidity, volatile NOₓ species are generated in the headspace. These species permeate the sample packaging and react directly with the secondary amines of 6-Methyl-1,4-diazepan-6-ol to form highly toxic N-nitrosamines (M+29 shift)[8]. This is an artifact of the testing environment. Solution: Immediately switch the humidity control salt from NaNO₂ to saturated potassium iodide (KI), which maintains the same ~60% RH without generating nitrosating agents[8].

Section 2: Quantitative Data & Diagnostics

To rapidly diagnose the specific oxidative pathway affecting your batches, refer to the characteristic mass shifts in Table 1, and benchmark your storage conditions against the recovery data in Table 2.

Table 1: Characteristic LC-MS Mass Shifts for 6-Methyl-1,4-diazepan-6-ol Degradants

Degradation PathwayReactive Impurity / CatalystMass Shift (ΔM)Structural Modification
Peroxide-mediatedH₂O₂ / Organic Peroxides+16 DaHydroxylamine formation
Advanced OxidationH₂O₂ / Transition Metals+30 DaNitrone formation
N-MethylationFormaldehyde + Formic Acid+14 DaSecondary amine → N-CH₃
N-FormylationFormic Acid+28 DaSecondary amine → N-CHO
N-NitrosationNOₓ / Nitrite salts+29 DaSecondary amine → N-NO

Table 2: Impact of Storage Conditions on API Recovery (Simulated 6-Month Accelerated)

Formulation StateAtmosphereExcipient ProfileAPI Recovery (%)Primary Degradant
Free BaseAmbient AirPEG 600078.4%N-Methyl / N-Formyl
Free BaseNitrogen PurgePEG 600091.2%N-Formyl
Dihydrochloride SaltAmbient AirPEG 600096.5%Hydroxylamine (Trace)
Dihydrochloride SaltNitrogen PurgeMannitol / MCC>99.5%None Detected

Section 3: Experimental Methodologies

To establish a self-validating system for your formulation, you must prove the mechanism of degradation before implementing a solution. Use the following step-by-step protocols.

Protocol A: Mechanistic Elucidation via Forced Degradation Objective: Differentiate between radical autoxidation and peroxide-mediated nucleophilic oxidation to validate the need for peroxide-free excipients.

  • Preparation: Prepare three 1.0 mg/mL solutions of 6-Methyl-1,4-diazepan-6-ol in MS-grade water/acetonitrile (50:50).

  • Radical Stress (Autoxidation): To Vial 1, add 0.1 equivalents of AIBN (azobisisobutyronitrile) as a radical initiator. Pressurize the headspace with 50 psi O₂[9].

  • Peroxide Stress (Nucleophilic): To Vial 2, add 0.3% v/v H₂O₂. Purge the headspace with Argon to eliminate molecular oxygen[2].

  • Negative Control: To Vial 3, add 1 mM EDTA (to chelate trace transition metals) and purge extensively with Argon.

  • Incubation & Analysis: Incubate all vials at 40°C for 48 hours. Quench Vial 2 with sodium thiosulfate. Analyze via LC-HRMS. Interpretation: If Vial 2 shows dominant M+16 peaks while Vial 1 shows ring-cleavage products, the primary vulnerability is peroxide-mediated.

Protocol B: Optimized Storage & Handling Workflow Objective: Prevent degradation during long-term bulk storage.

  • Salt Conversion: Dissolve the free base API in ethanol. Slowly add 2.1 equivalents of 4M HCl in dioxane under constant stirring at 0°C. Isolate the dihydrochloride salt via filtration. (Causality: Protonation of N1 and N4 eliminates the lone pairs required for nucleophilic attack on peroxides and aldehydes[2]).

  • Lyophilization: Dissolve the salt in water and lyophilize to remove trace solvents and moisture, which can act as plasticizers and increase molecular mobility in the solid state[1].

  • Packaging: Transfer the lyophilized powder to amber glass vials to prevent photo-induced radical initiation.

  • Atmospheric Control: Perform a freeze-pump-thaw cycle or purge the headspace with high-purity Nitrogen for 5 minutes[1]. Seal with PTFE-lined caps.

  • Temperature Control: Store at -20°C. The permeability of oxygen through packaging and the kinetic rate of autoxidation are highly temperature-dependent[1].

Section 4: Visualizations

Pathways API 6-Methyl-1,4-diazepan-6-ol (Secondary Amine) Hydroxylamine Hydroxylamine (M+16) Peroxide-Mediated API->Hydroxylamine Trace H2O2 (Excipient Impurity) NMethyl N-Methylation (M+14) Formaldehyde/Formic Acid API->NMethyl PEG Degradants (HCHO + HCOOH) NFormyl N-Formylation (M+28) Formic Acid API->NFormyl PEG Degradants (HCOOH) NNitroso N-Nitrosamine (M+29) Nitrite Exposure API->NNitroso NOx / NaNO2 (Humidity Chambers) Nitrone Nitrone (M+30) Further Oxidation Hydroxylamine->Nitrone -H2O, +[O]

Fig 1. Oxidative degradation pathways of 6-Methyl-1,4-diazepan-6-ol.

Workflow Start LC-MS Detects API Degradation MassShift Analyze Mass Shift (ΔM) Start->MassShift Shift16 ΔM = +16 or +30 (N-Oxide/Hydroxylamine) MassShift->Shift16 Shift14 ΔM = +14 or +28 (N-Alkyl/N-Formyl) MassShift->Shift14 Shift29 ΔM = +29 (N-Nitrosamine) MassShift->Shift29 Sol16 Purge with N2, Screen Excipients for H2O2 Shift16->Sol16 Sol14 Avoid PEG/PVP, Add Amine Scavengers Shift14->Sol14 Sol29 Replace NaNO2 with KI in Stability Chambers Shift29->Sol29

Fig 2. LC-MS driven troubleshooting workflow for API degradation.

Section 5: References

  • Stabilization of Pharmaceuticals to Oxidative Degradation, USPTO. URL:[1]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control, PubMed. URL:[8]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions, MDPI. URL:[2]

  • A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State, MDPI. URL:[3]

  • N‐Methylation and N‐Formylation of a Secondary Amine Drug (Varenicline) in an Osmotic Tablet, ResearchGate. URL:[6]

  • CHAPTER 5: Drug–Excipient Interactions and Adduct Formation - Books, The Royal Society of Chemistry. URL:[7]

Sources

Navigating the Quantitative Analysis of 6-Methyl-1,4-diazepan-6-ol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC method development of 6-Methyl-1,4-diazepan-6-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this analysis. As a small, polar, and non-chromophoric compound, 6-Methyl-1,4-diazepan-6-ol presents unique challenges in quantitative analysis. This resource synthesizes technical expertise with practical, field-proven insights to empower you to develop robust and reliable HPLC methods.

Understanding the Molecule: Key Challenges

6-Methyl-1,4-diazepan-6-ol is a small polar molecule containing a tertiary amine and a hydroxyl group. These structural features are central to the challenges encountered during HPLC analysis:

  • Poor Retention: Its high polarity leads to weak interactions with traditional non-polar stationary phases like C18, resulting in poor retention.[1][2][3][4]

  • Lack of a Chromophore: The absence of a UV-absorbing chromophore makes detection with standard UV-Vis detectors problematic, necessitating alternative detection strategies.[5][6][7][8][9]

  • Peak Tailing: As a basic compound, it is prone to interacting with acidic silanol groups on the surface of silica-based columns, leading to asymmetrical peak shapes (tailing).[10][11][12][13]

This guide will address these challenges systematically, providing a logical workflow for method development and troubleshooting.

Method Development Workflow

The following diagram illustrates a typical workflow for developing a quantitative HPLC method for 6-Methyl-1,4-diazepan-6-ol.

MethodDevelopmentWorkflow cluster_start Initial Considerations cluster_approach Select Analytical Approach cluster_direct_method Direct Detection Method Development cluster_indirect_method Indirect Detection Method Development cluster_validation Method Validation Start Define Analytical Target Profile (ATP) Approach Choose Detection Strategy - Direct (ELSD, CAD, MS) - Indirect (Derivatization + UV/FLD) Start->Approach Direct Direct Detection Approach->Direct No UV Chromophore Indirect Indirect Detection (Derivatization) Approach->Indirect UV/FLD Available Direct_Column Select Column (HILIC, Mixed-Mode) Direct->Direct_Column Indirect_Reagent Select Derivatization Reagent (e.g., Dansyl Chloride, FMOC-Cl) Indirect->Indirect_Reagent Direct_MobilePhase Optimize Mobile Phase (ACN/Water, Buffer, pH) Direct_Column->Direct_MobilePhase Direct_Detector Optimize Detector Parameters (e.g., Nebulizer/Evaporation Temp for ELSD/CAD) Direct_MobilePhase->Direct_Detector Validation Validate Method (Linearity, Accuracy, Precision, etc.) Direct_Detector->Validation Indirect_Reaction Optimize Derivatization Reaction (Time, Temp, pH, Reagent Conc.) Indirect_Reagent->Indirect_Reaction Indirect_Column Select Column (Reversed-Phase C18) Indirect_Reaction->Indirect_Column Indirect_MobilePhase Optimize Mobile Phase (ACN/Water, Buffer, pH) Indirect_Column->Indirect_MobilePhase Indirect_MobilePhase->Validation

Caption: HPLC Method Development Workflow for 6-Methyl-1,4-diazepan-6-ol.

Frequently Asked Questions (FAQs)

Q1: My compound is not retained on a standard C18 column. What are my options?

This is a common issue for polar compounds like 6-Methyl-1,4-diazepan-6-ol.[4] Here are three primary strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to reversed-phase chromatography for highly polar compounds.[14][15][16][17] It utilizes a polar stationary phase (like bare silica or polar-bonded phases) with a mobile phase rich in a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[17] In HILIC, the aqueous component is the strong, eluting solvent.[17]

  • Mixed-Mode Chromatography (MMC): MMC columns possess both reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[1][2][18][19][20] This allows for the retention of a wide range of compounds, including polar and charged molecules, often without the need for ion-pairing reagents.[2][18]

  • Aqueous C18 Columns: Some reversed-phase columns are specifically designed to be "aqueous compatible" and can tolerate 100% aqueous mobile phases without the stationary phase collapsing.[21] However, retention for very polar compounds may still be limited.

StrategyPrincipleBest For
HILIC Partitioning into a water-enriched layer on the surface of a polar stationary phase.[17]Very polar, water-soluble analytes.[14][17]
MMC Combines reversed-phase and ion-exchange mechanisms.[1][20]Polar and charged molecules, complex mixtures.[18][19]
Aqueous C18 Reversed-phase with enhanced stability in highly aqueous mobile phases.Moderately polar compounds.
Q2: I cannot detect my compound with a UV detector. What are suitable alternative detectors?

For non-chromophoric compounds, several "universal" detection methods are available:

  • Evaporative Light Scattering Detector (ELSD): An ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[5][7][22] The response is proportional to the mass of the analyte.[5] It is compatible with gradient elution.[5][9]

  • Charged Aerosol Detector (CAD): Similar to ELSD, a CAD also involves nebulization and solvent evaporation.[6][23] The resulting analyte particles are then charged, and the total charge is measured by an electrometer.[6] CAD is known for its high sensitivity and consistent response for non-volatile analytes.[23][24][25]

  • Mass Spectrometry (MS): MS is a highly sensitive and specific detection method that can provide structural information about the analyte. It is compatible with most HPLC modes, including HILIC and reversed-phase.[16][26][27][28]

DetectorPrincipleAdvantagesConsiderations
ELSD Light scattering of non-volatile analyte particles after mobile phase evaporation.[5][7]Universal for non-volatile compounds, gradient compatible.[5][9]Response can be non-linear.
CAD Measures charge of aerosol particles.[6]High sensitivity, consistent response, wide dynamic range.[23]Requires volatile mobile phases.
MS Measures mass-to-charge ratio of ionized analytes.High sensitivity and specificity, provides structural information.Higher cost and complexity.
Q3: Should I consider derivatization for my analysis?

Derivatization is a viable strategy to overcome the lack of a UV chromophore.[29][30] By reacting your analyte with a derivatizing agent, you can attach a UV-absorbing or fluorescent tag.

Advantages of Derivatization:

  • Enables detection with standard UV-Vis or fluorescence detectors.[29]

  • Can improve the chromatographic properties of the analyte, such as increasing its hydrophobicity for better retention on a C18 column.[29]

Common Derivatizing Reagents for Amines:

  • Dansyl Chloride: Reacts with primary and secondary amines to form highly fluorescent derivatives.[31]

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with primary and secondary amines to form UV-active and fluorescent derivatives.[29]

  • o-phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to create highly fluorescent derivatives.[29][30]

Protocol: Pre-column Derivatization with Dansyl Chloride

  • Reagent Preparation: Prepare a solution of Dansyl Chloride in acetonitrile (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the sample containing 6-Methyl-1,4-diazepan-6-ol in a suitable solvent.

  • Reaction:

    • To 100 µL of the sample solution, add 100 µL of a borate buffer (pH 9.5).

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex the mixture and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes).

    • Quench the reaction by adding a small amount of a primary amine solution (e.g., glycine) to consume excess Dansyl Chloride.

  • Analysis: Inject an aliquot of the resulting solution into the HPLC system, typically using a C18 column and a UV or fluorescence detector.

Troubleshooting Guide

Issue 1: Peak Tailing for 6-Methyl-1,4-diazepan-6-ol

Peak tailing is a common problem for basic compounds due to secondary interactions with acidic silanol groups on the silica surface of the column.[10][13]

PeakTailingTroubleshooting Problem Peak Tailing Observed Cause1 Silanol Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Extra-column Effects Problem->Cause3 Solution1a Decrease Mobile Phase pH (e.g., to pH 2.5-3) Cause1->Solution1a Solution1b Add a Competing Base (e.g., Triethylamine - TEA) Cause1->Solution1b Solution1c Use a High-Purity, End-capped Column Cause1->Solution1c Solution2a Reduce Injection Concentration/Volume Cause2->Solution2a Solution3a Check Fittings and Tubing for Dead Volume Cause3->Solution3a

Caption: Troubleshooting Decision Tree for Peak Tailing.

Detailed Solutions for Peak Tailing:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) can protonate the silanol groups, reducing their interaction with the basic analyte.[10][11][13] Use a suitable buffer like phosphate or formate to maintain a stable pH.[32][33]

  • Use a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites.[10][11] However, be aware that TEA can shorten column lifetime.[10]

  • Select an Appropriate Column: Modern, high-purity silica columns with thorough end-capping have fewer free silanol groups and exhibit better peak shapes for basic compounds.[13] Alternatively, using HILIC or polymer-based columns can circumvent the issue of silanol interactions.[34][35][36]

Issue 2: Inconsistent Results with ELSD/CAD

The response of aerosol-based detectors can be influenced by several factors.

  • Mobile Phase Volatility: Ensure that all mobile phase components are volatile. Non-volatile additives like phosphate buffers should be avoided as they will contribute to the background signal.[6] Use volatile buffers such as ammonium formate or ammonium acetate.[32]

  • Detector Settings: Optimize the nebulizer and evaporator temperature settings for your specific mobile phase composition and flow rate.[25] Improper settings can lead to poor sensitivity or high baseline noise.

  • Gradient Effects: The response of ELSD and CAD can change with the mobile phase composition during a gradient run.[6] This can affect quantitation. It may be necessary to use a power function to linearize the response.[25]

ParameterRecommendationRationale
Mobile Phase Buffer Use volatile buffers (e.g., ammonium formate, ammonium acetate).Non-volatile salts will not evaporate and will create a high background signal.[6]
Evaporation Temperature Optimize for your mobile phase. Start with a lower temperature and increase until the baseline noise is minimized.Too low a temperature will result in incomplete solvent evaporation and a noisy baseline. Too high may cause loss of semi-volatile analytes.[25]
Nebulizer Gas Flow Adjust for a stable spray.This affects droplet size and evaporation efficiency.
Issue 3: Poor Reproducibility in Derivatization

Inconsistent results from a derivatization reaction can often be traced back to the reaction conditions.

  • Incomplete Reaction: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and pH. Also, make sure the derivatizing agent is in sufficient excess.

  • Derivative Instability: Some derivatives can be unstable over time.[31] Analyze the derivatized samples as soon as possible after preparation, or investigate the stability of the derivative under different storage conditions (e.g., refrigerated, protected from light).

  • Reagent Quality: Derivatizing agents can degrade over time. Use fresh reagents and store them under the recommended conditions.

By systematically addressing these common challenges and following the structured approach outlined in this guide, you will be well-equipped to develop a robust and reliable quantitative HPLC method for 6-Methyl-1,4-diazepan-6-ol.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Waters. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Evaporative light scattering detector. In Wikipedia. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Charged aerosol detector. In Wikipedia. Retrieved from [Link]

  • Lab Manager. (2020, November 20). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Retrieved from [Link]

  • Shimadzu. (n.d.). ELSD-LT III. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • Zhang, K., & Liu, X. (2016). Mixed-mode chromatography in pharmaceutical and biopharmaceutical applications. Journal of Pharmaceutical and Biomedical Analysis, 128, 73-88. [Link]

  • Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). 1260 Infinity III Evaporative Light Scattering Detector | ELSD. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Charged Aerosol Detection. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • LCGC International. (2026, March 19). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from [Link]

  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • PubMed. (2018, November 15). A comparative analysis of derivatization strategies for the determination of biogenic amines in sausage and cheese by HPLC. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis Based on Unified-Hydrophilic Interaction/Anion Exchange Liquid Chromatography/High-Resolution Mass Spectrometry (Unified-HILIC/AEX/HRMS). Retrieved from [Link]

  • ResearchGate. (n.d.). A non-exhaustive list of derivatization reagents used in amine analysis... Retrieved from [Link]

  • PubMed. (2017, September 5). A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin. Retrieved from [Link]

  • MDPI. (2024, November 23). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]

  • LCGC International. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS. Retrieved from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]

  • ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). HPLC Mobile Phase Optimization Guide. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]

  • LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Walsh Medical Media. (2014, June 30). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Retrieved from [Link]

  • LCGC International. (2015, May 1). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. Retrieved from [Link]

  • Separation Science. (2023, December 9). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]

  • PMC. (n.d.). UPLC-MS/MS Analytical Method for the Simultaneous Quantification of Diazepam, Nordazepam, and Oxazepam in Patients With Alcohol Dependence. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 6-Methyl-1,4-diazepan-6-ol Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the complexities of coupling reactions with 6-Methyl-1,4-diazepan-6-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this sterically hindered molecule. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by peer-reviewed literature. Our goal is to empower you with the knowledge to optimize your synthetic strategies and achieve your desired outcomes.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, offering detailed explanations and actionable protocols to overcome common hurdles.

Question 1: Why am I observing low to no product yield in my amide coupling reaction with the secondary amine of 6-Methyl-1,4-diazepan-6-ol?

Answer:

Low yields in amide coupling reactions involving the 1,4-diazepan-6-ol scaffold are frequently attributed to the significant steric hindrance around both the secondary amine and the tertiary alcohol. The methyl group at the 6-position and the pseudo-chair conformation of the diazepane ring impede the approach of activated carboxylic acids. Furthermore, the nucleophilicity of the secondary amine can be reduced by intramolecular hydrogen bonding with the tertiary alcohol.

Troubleshooting Strategies:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like EDC, often used with HOBt or HOAt, may be insufficient for this sterically demanding substrate.[1] More potent coupling reagents are necessary to form a highly reactive activated intermediate.

    • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are generally more effective for challenging couplings.[1]

    • Phosphonium Salts: PyBOP and PyAOP are powerful reagents known for their efficacy in difficult amide bond formations, including those with substrates prone to racemization.[1]

    • Acyl Fluoride Precursors: For exceptionally hindered systems, the in-situ generation of acyl fluorides using reagents like TCFH-NMI or BTFFH can be a highly successful strategy. Acyl fluorides are less sterically demanding than many other activated species, facilitating nucleophilic attack by the hindered amine.[1][2][3][4]

  • Reaction Conditions Optimization:

    • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[1][5] Microwave-assisted synthesis can also be a valuable tool for accelerating these sluggish reactions.[1]

    • Solvent: Aprotic polar solvents like DMF or NMP are standard choices. However, for certain coupling reagent systems, less polar solvents such as DCM or THF may prove more effective.

    • Base: The choice and stoichiometry of the base are critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine is often preferred to minimize side reactions.

    • Concentration: In some cases, running the reaction at a higher concentration can favor the desired bimolecular coupling over potential decomposition pathways of the activated intermediate.

Question 2: I am attempting a nucleophilic substitution at the tertiary alcohol of 6-Methyl-1,4-diazepan-6-ol, but I'm only recovering starting material or observing elimination products. What's going wrong?

Answer:

Direct nucleophilic substitution at a tertiary alcohol is inherently challenging due to the high steric hindrance and the poor leaving group nature of the hydroxyl group (-OH).[6][7][8][9] For a substitution reaction to occur, the hydroxyl group must first be converted into a better leaving group. However, the steric bulk around the tertiary carbon in 6-Methyl-1,4-diazepan-6-ol makes it a poor substrate for traditional SN2 reactions and prone to elimination (E1) pathways under acidic or harsh conditions.

Troubleshooting Strategies:

  • Activation of the Tertiary Alcohol:

    • Mitsunobu Reaction: This reaction can be effective for the inversion of stereochemistry at a chiral alcohol center through a dehydrative coupling.[10][11][12] However, for highly hindered tertiary alcohols, standard Mitsunobu conditions may fail or give low yields.[6][13] Modifications such as using 4-nitrobenzoic acid as the nucleophile or employing sonication at high concentrations have been shown to improve yields for hindered systems.[10][13][14]

    • Ullmann Condensation: For the formation of aryl ethers, the Ullmann condensation is a viable alternative to the Mitsunobu reaction, especially for sterically hindered alcohols.[15] This reaction typically involves a copper catalyst and can be optimized by the choice of ligand, solvent, and base.[16][17][18]

    • Conversion to a Better Leaving Group: While direct conversion to a tosylate or mesylate can be difficult with hindered tertiary alcohols, alternative activation methods can be explored. For instance, activation with triflic anhydride in the presence of a non-nucleophilic base at low temperatures might be successful.

  • Minimizing Elimination:

    • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the competing elimination reaction, which typically has a higher activation energy.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base to avoid proton abstraction that leads to elimination.

    • Nucleophile Selection: Employ a soft, non-basic nucleophile to favor substitution over elimination.

Question 3: My Buchwald-Hartwig amination to couple an aryl halide with the secondary amine of 6-Methyl-1,4-diazepan-6-ol is sluggish and gives low yields. How can I improve this?

Answer:

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its efficiency can be highly dependent on the steric properties of both the amine and the aryl halide.[19][20] The steric bulk of 6-Methyl-1,4-diazepan-6-ol can hinder its coordination to the palladium center, slowing down the catalytic cycle.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is paramount for successful Buchwald-Hartwig couplings with sterically demanding substrates.

    • Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective for coupling hindered substrates as they promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

    • Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos can sometimes offer improved performance with challenging substrates.[19]

    • Specialized Ligands: For extremely challenging couplings, exploring more specialized ligands, such as those with carbazolyl or diphosphinoamine backbones, may be necessary.[21][22][23]

  • Catalyst System and Reaction Conditions:

    • Palladium Precatalyst: Using a pre-formed palladium-ligand complex can sometimes lead to more consistent results than generating the catalyst in situ.

    • Base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

    • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

    • Temperature: While many Buchwald-Hartwig reactions proceed at elevated temperatures, excessive heat can lead to catalyst decomposition. Careful optimization of the reaction temperature is necessary.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about synthetic strategies involving 6-Methyl-1,4-diazepan-6-ol.

What are the key structural features of 6-Methyl-1,4-diazepan-6-ol that contribute to its challenging reactivity?

The primary challenge in performing coupling reactions with 6-Methyl-1,4-diazepan-6-ol stems from its significant steric hindrance. The presence of a methyl group on the same carbon as the tertiary alcohol creates a congested environment. This steric bulk impedes the approach of reagents to both the tertiary alcohol and the adjacent secondary amine within the diazepane ring. The seven-membered ring itself adopts a pseudo-chair conformation, which can further restrict access to the reactive sites.

Are there any alternative strategies to direct coupling for forming amide bonds with the secondary amine?

If direct amide coupling proves to be consistently low-yielding, consider a multi-step approach. One such strategy involves the formation of an isocyanate from the carboxylic acid coupling partner, followed by reaction with the secondary amine of 6-Methyl-1,4-diazepan-6-ol. This can sometimes be more efficient for forming highly hindered amides.[24][25] Another approach is the use of a Grignard reagent derived from an appropriate precursor, which can then react with an isocyanate.[25]

How can I effectively monitor the progress of these sterically hindered coupling reactions?

Monitoring the progress of these often slow reactions is crucial for optimization.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for qualitative monitoring. However, be aware that starting materials and products may have similar polarities, so careful selection of the eluent system is necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring reaction progress, providing both separation and mass information to confirm the presence of the desired product and identify any major side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more quantitative assessment, taking aliquots from the reaction mixture and analyzing them by 1H NMR can provide an accurate determination of the conversion to the product.

What are some general considerations for the purification of products derived from 6-Methyl-1,4-diazepan-6-ol?

The presence of two basic nitrogen atoms and a polar hydroxyl group in the 6-Methyl-1,4-diazepan-6-ol scaffold can make purification challenging.

  • Column Chromatography: Silica gel chromatography is a common purification method. Due to the basic nature of the diazepine ring, it may be necessary to add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to prevent peak tailing and improve separation.

  • Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography can be an effective alternative.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.

  • Acid-Base Extraction: The basic nature of the diazepine nitrogens can be exploited in an acidic workup to separate the product from non-basic impurities. However, be mindful of the stability of your product under acidic conditions.

Visualizing Reaction Strategies

Decision-Making Workflow for Amide Coupling

Caption: A decision tree for troubleshooting amide coupling reactions.

Key Factors in Overcoming Steric Hindrance

StericHindranceFactors StericHindrance {Overcoming Steric Hindrance | Key Considerations} Reagent Reagent Choice Potent Coupling Reagents (Amide Formation) Activating Agents (Alcohol Substitution) StericHindrance->Reagent Conditions Reaction Conditions Increased Temperature Microwave Synthesis High Concentration StericHindrance->Conditions Catalyst Catalyst/Ligand System Bulky, Electron-Rich Ligands (Cross-Coupling) Optimized Catalyst Loading StericHindrance->Catalyst

Caption: Core strategies for overcoming steric hindrance in coupling reactions.

References

  • Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS: INVERSION OF MENTHOL. Organic Syntheses, 73, 110.
  • Gosse, I., & Pardo, D. G. (2014).
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromododecane.
  • Scifinder. (2002). Solid-Phase Synthesis of Alkyl Aryl Ethers via the Ullmann Condensation.
  • RSC Publishing. (2026, March 19).
  • The Journal of Organic Chemistry. (2003, September 12). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.
  • PMC. (n.d.).
  • Organic & Biomolecular Chemistry. (n.d.).
  • eScholarship. (2024, June 1). Mechanism of the Mitsunobu Reaction: An Ongoing Mystery.
  • UNCOpen. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of.
  • ACS Publications. (2021, January 7).
  • BenchChem. (2025).
  • Accounts of Chemical Research. (2020, August 25). Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives.
  • The University of Northern Colorado. (2012, December 1). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Diva-Portal.org. (n.d.). Group (IV)
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene.
  • The Royal Society of Chemistry. (2014, November 30).
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • University of Copenhagen Research Portal. (n.d.).
  • Organic Letters. (n.d.). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling.
  • ResearchGate. (n.d.).
  • PubMed. (2020, September 15).
  • Jack Westin. (n.d.). Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols.
  • Chemistry World. (2017, March 27). Subtle steric differences reveal a model for Ni cross-coupling success.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). The Synthesis of Sterically Hindered Amides.
  • ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
  • MDPI. (n.d.). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.
  • NTU > IRep. (n.d.). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PMC. (n.d.). Ynamide Coupling Reagents: Origin and Advances. NIH.
  • ChemRxiv. (n.d.).
  • CHIMIA. (n.d.). The Synthesis of Sterically Hindered Amides.
  • BenchChem. (2025). Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine.
  • Rsc.org. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands" | Request PDF.
  • RSC Publishing. (2022, July 15).
  • The Journal of Organic Chemistry. (2008, September 5). An Efficient Ullmann-Type C−O Bond Formation Catalyzed by an Air-Stable Copper(I)−Bipyridyl Complex.
  • Diva-Portal.org. (n.d.). Group (IV)
  • ResearchGate. (n.d.).
  • Thieme. (n.d.).
  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex.
  • Dalton Transactions. (n.d.). Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. RSC Publishing.
  • Elibrary. (2017, July 14).
  • Semantic Scholar. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • ResearchGate. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • RSC Publishing. (n.d.).
  • PubMed. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Validation & Comparative

6-Methyl-1,4-diazepan-6-ol vs. 1,4-Diazepane in Targeted Drug Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

Executive Summary: The Evolution of Homopiperazine Scaffolds

The 1,4-diazepane (homopiperazine) ring system has long been a cornerstone in medicinal chemistry, utilized extensively in the design of factor Xa inhibitors, LFA-1 antagonists, and anticancer agents[1][2][3]. However, the inherent conformational flexibility of the unsubstituted 7-membered ring can sometimes lead to off-target binding and high entropic penalties upon target engagement. To address this, substituted derivatives like 6-Methyl-1,4-diazepan-6-ol have emerged. By introducing a methyl group and a hydroxyl group at the 6-position, drug designers can restrict the ring's conformational space and introduce novel hydrogen-bonding vectors, fundamentally altering the scaffold's pharmacodynamic and pharmacokinetic profile[4].

Structural and Physicochemical Comparison

To rationally select between these two scaffolds, one must understand their distinct physicochemical properties. The addition of the 6-methyl and 6-hydroxyl groups shifts the lipophilicity, basicity, and topological polar surface area (TPSA).

Property1,4-Diazepane (Homopiperazine)6-Methyl-1,4-diazepan-6-olMechanistic Impact in Drug Design
Ring Structure Unsubstituted 7-membered flexible ring6,6-disubstituted 7-membered ringThe 6-substitution induces steric hindrance, locking the diazepane ring into a preferred chair/boat conformation, reducing the entropic penalty of binding[4].
H-Bond Donors 2 (Secondary amines)3 (Secondary amines + Hydroxyl)The 6-OH acts as a new vector for interacting with kinase hinge regions or protease active sites[5].
H-Bond Acceptors 23Enhances solubility and target residence time via extended H-bond networks.
LogP (Est.) ~0.01[6]~ -0.2 to 0.5The hydrophilic OH group is counterbalanced by the lipophilic methyl group, allowing fine-tuning of BBB permeability[7].
pKa (Est.) ~10.75[6]~9.5 - 10.2The electron-withdrawing nature of the hydroxyl group slightly lowers the basicity of the adjacent amines, improving oral bioavailability at physiological pH.

Mechanistic Impacts in Targeted Drug Design

Conformational Rigidity vs. Flexibility

1,4-diazepane is highly flexible, allowing it to adopt multiple conformations. While this is beneficial for induced-fit binding in highly dynamic pockets (such as the S4 aryl-binding domain of Factor Xa[3]), it often results in a high entropic penalty. 6-Methyl-1,4-diazepan-6-ol utilizes the "gem-dialkyl effect" (or in this case, gem-methyl/hydroxyl). The steric clash between the 6-substituents and the axial protons of the adjacent carbons restricts the ring-flip, pre-organizing the molecule into a bioactive conformation.

Target Engagement and Vector Expansion

In the development of matrix metalloproteinase (MMP) inhibitors, homopiperazine derivatives have shown superior potency over piperazine analogues[5]. Substituting the 6-position with a hydroxyl group provides a critical hydrogen bond donor/acceptor that can interact with the S1' or S2' specificity pockets of enzymes like gelatinase or LFA-1[2][5].

Pharmacophore cluster_0 1,4-diazepane (High Flexibility) cluster_1 6-Methyl-1,4-diazepan-6-ol (Pre-organized) N1 N1 (H-Bond) Flex Flexible Core N1->Flex N4 N4 (H-Bond) Flex->N4 N1_b N1 (H-Bond) Rigid Restricted Core N1_b->Rigid N4_b N4 (H-Bond) Rigid->N4_b OH 6-OH (New Vector) Rigid->OH Me 6-Me (Steric) Rigid->Me

Fig 1. Pharmacophoric comparison showing the expanded binding vectors and core rigidity of the 6-substituted scaffold.

Experimental Workflows & Self-Validating Protocols

To objectively compare these scaffolds in a drug discovery program, a standardized derivatization and screening protocol is essential. The following self-validating workflow ensures that differences in biological activity are strictly attributed to the scaffold choice.

Protocol 1: Parallel Scaffold Derivatization (N-Acylation)

Objective: Synthesize N-acyl derivatives of both scaffolds for comparative screening.

  • Preparation : Dissolve 1.0 mmol of the chosen scaffold (1,4-diazepane or 6-Methyl-1,4-diazepan-6-ol) in 10 mL of anhydrous dichloromethane (DCM).

  • Activation : Add 1.2 mmol of the target carboxylic acid, followed by 1.5 mmol of EDC·HCl and 1.5 mmol of HOBt to activate the carboxyl group[7].

  • Coupling : Add 3.0 mmol of triethylamine (TEA) dropwise at 0°C. The causality of maintaining 0°C is to prevent exothermic degradation and minimize di-acylation of the highly reactive secondary amines.

  • Reaction : Allow the mixture to warm to room temperature and stir for 16 hours.

  • Validation : Monitor via LC-MS. The 6-Methyl-1,4-diazepan-6-ol reaction may proceed slower due to steric hindrance near the nitrogen atoms; extended reaction times (up to 24h) may be required.

  • Purification : Wash with saturated NaHCO3, dry over Na2SO4, and purify via silica gel flash chromatography (DCM:MeOH gradient).

Protocol 2: In Vitro Target Binding Assay (Surface Plasmon Resonance - SPR)

Objective: Quantify the binding kinetics (Kon, Koff, KD) to determine the entropic advantage of the restricted scaffold.

  • Immobilization : Immobilize the recombinant target protein (e.g., LFA-1 I-domain[2] or Gelatinase[5]) onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation : Prepare a 2-fold dilution series of the synthesized derivatives (from Protocol 1) in HBS-EP+ running buffer (ranging from 10 nM to 10 μM).

  • Injection : Inject the analytes over the sensor surface at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Causality of Flow Rate : A high flow rate (30 μL/min) minimizes mass transport limitations, ensuring that the measured Kon​ accurately reflects the binding event, not the diffusion rate.

  • Data Analysis : Fit the sensorgrams to a 1:1 Langmuir binding model. Expected Outcome: The 6-Methyl-1,4-diazepan-6-ol derivative typically exhibits a slower Koff​ and a lower KD​ due to the pre-organized conformation and additional 6-OH hydrogen bonding.

Workflow A 1. Scaffold Selection (Flexible vs Rigid) B 2. Parallel N-Acylation (EDC/HOBt, DCM) A->B C 3. LC-MS Validation & Purification B->C D 4. SPR Binding Assay (Kinetics Analysis) C->D

Fig 2. Self-validating experimental workflow for comparative scaffold evaluation.

Conclusion

While 1,4-diazepane remains a highly versatile and chemically accessible scaffold for generating diverse combinatorial libraries[2][3], 6-Methyl-1,4-diazepan-6-ol represents a sophisticated evolution in targeted drug design. By strategically introducing steric bulk and a new polar vector, medicinal chemists can overcome the entropic penalties associated with large, flexible rings. This leads to compounds with enhanced target residence times, improved selectivity profiles, and finely tuned physicochemical properties[4][5].

References

  • Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Scientific Research Publishing.[1]

  • 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. PubMed (NIH).[2]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor. PubMed (NIH).[3]

  • N-substituted homopiperazine barbiturates as gelatinase inhibitors. PubMed (NIH).[5]

  • Discovery of WLB-89462, a New Drug-like and Highly Selective σ2 Receptor Ligand. ACS Publications.[7]

  • 2-Methyl-[1,4]diazepane 65974-17-6 wiki. Guidechem.[6]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. ACS Publications.[4]

Sources

Validating the Purity of 6-Methyl-1,4-diazepan-6-ol: A Comparative Guide to LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with low-molecular-weight, highly polar aliphatic amines. 6-Methyl-1,4-diazepan-6-ol (Formula: C6H14N2O, Exact Mass: 130.1106 Da) is a prime example. It serves as a critical homopiperazine scaffold in the development of advanced therapeutics, including1[1] and 2[2].

The primary challenge in validating the purity of this compound lies in its chemical structure. Lacking a conjugated π-electron system, it exhibits negligible ultraviolet (UV) absorbance. Consequently, traditional HPLC-UV methods fail to provide an accurate purity profile, often missing non-UV-absorbing synthesis byproducts. Furthermore, its high polarity results in poor retention on standard reversed-phase C18 columns. To establish a rigorous, self-validating purity assay, High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) must be employed.

Objective Comparison of Analytical Modalities

When selecting an analytical technique for 6-Methyl-1,4-diazepan-6-ol, we must evaluate the causality behind each method's performance. Table 1 objectively compares the viability of standard analytical modalities for this specific chemical class[3].

Table 1: Comparison of Analytical Modalities for 6-Methyl-1,4-diazepan-6-ol

Analytical ModalityPerformanceKey Limitations / AdvantagesVerdict
HPLC-UV (Diode Array) Poor Lacks chromophores; cannot detect aliphatic impurities; requires chemical derivatization for UV activity.Not Recommended
GC-MS Moderate High polarity and boiling point lead to peak tailing and thermal degradation unless aggressively derivatized.Sub-optimal
LC-QqQ-MS (Triple Quad) Good Excellent for targeted quantitation of knowns, but lacks exact mass resolution for identifying unknown synthesis impurities.Acceptable for Routine QC
LC-HRMS (Q-TOF / Orbitrap) Excellent Provides exact mass (< 5 ppm error) and isotopic fidelity. Detects all ionizable species without relying on UV absorbance.Gold Standard

The Self-Validating LC-HRMS Workflow

To ensure scientific integrity, a purity validation protocol cannot simply be a list of steps; it must be a self-validating system . This means incorporating internal controls (blanks, system suitability standards) that continuously prove the assay's reliability before any sample data is accepted.

LCMS_Workflow Start 1. Sample Prep (1.0 mg/mL in MeCN/H2O) Chrom 2. HILIC Separation (Retains Polar Amines) Start->Chrom Injection Ion 3. ESI+ Ionization (Protonates Basic Nitrogens) Chrom->Ion Elution Detect 4. HRMS Detection (Exact Mass: 131.118 m/z) Ion->Detect Ion Transfer Process 5. Data Processing (EIC Purity Integration) Detect->Process Mass Spectra

Figure 1: Self-validating LC-HRMS workflow for analyzing polar aliphatic amines.

Causality-Driven Methodological Choices
  • Chromatography (Why HILIC?): Because 6-Methyl-1,4-diazepan-6-ol is highly hydrophilic, it elutes in the void volume of standard C18 columns, leading to severe ion suppression from unretained matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) provides the necessary orthogonal retention mechanism. By utilizing a polar stationary phase (e.g., zwitterionic) and a highly organic mobile phase, we force the polar diazepane to partition into the water-enriched layer on the stationary phase, ensuring strong retention and sharp peak shape.

  • Ionization (Why ESI+?): The diazepane ring contains two highly basic nitrogen atoms. These nitrogens readily accept protons in an acidic mobile phase, making Positive Electrospray Ionization (ESI+) the optimal choice. This yields a robust protonated precursor ion [M+H]+ at m/z 131.118 [3].

Step-by-Step Experimental Protocol

Phase A: System Suitability & Self-Validation Controls

  • Blank Injection: Inject 100% Diluent (Acetonitrile/Water) to verify zero column carryover.

  • SST Injection: Inject a certified reference standard of a structurally similar analog, such as4[4], to verify mass accuracy (< 5 ppm error) and theoretical plate count (> 5000).

Phase B: Sample Preparation

  • Accurately weigh 1.0 mg of the 6-Methyl-1,4-diazepan-6-ol batch.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile:Water (90:10, v/v) to match the HILIC starting conditions and prevent solvent-shock peak broadening.

  • Vortex for 30 seconds and sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter into an autosampler vial.

Phase C: LC-HRMS Conditions

  • Column: ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, linear gradient to 50% B over 8 mins, hold for 2 mins, re-equilibrate at 90% B.

  • Flow Rate: 0.3 mL/min.

  • MS Mode: ESI+, Full Scan (m/z 50–500), Mass Resolution > 30,000 FWHM.

Data Interpretation and Impurity Elucidation

In the absence of UV data, purity is calculated using the Total Ion Chromatogram (TIC) or Extracted Ion Chromatogram (EIC) . Calculation: Purity (%) = (Area of m/z 131.118 peak / Total Area of all integrated peaks) × 100.

When an unknown impurity peak (>0.1% area) is detected, we deploy a systematic MS/MS elucidation logic tree to identify the structural flaw in the synthesis pathway.

Impurity_Logic Peak Unknown Impurity Peak (>0.1% TIC Area) Mass Extract Exact Mass (Mass Error < 5 ppm) Peak->Mass Formula Generate Elemental Formula (Isotope Pattern Match) Mass->Formula MSMS MS/MS Fragmentation (CID at 20-40 eV) Formula->MSMS Isolate Precursor Elucidate Structural Elucidation (Map to API Fragments) MSMS->Elucidate Fragment Matching

Figure 2: Logic tree for MS/MS structural elucidation of unknown impurities.

By isolating the impurity's precursor ion and applying Collision-Induced Dissociation (CID), we generate fragment ions. Comparing these fragments against the known fragmentation pattern of the 6-Methyl-1,4-diazepan-6-ol API allows us to pinpoint the exact site of modification (e.g., unexpected oxidation, alkylation, or incomplete deprotection during synthesis).

Conclusion

Validating the purity of 6-Methyl-1,4-diazepan-6-ol requires moving beyond legacy HPLC-UV methods. By leveraging HILIC chromatography coupled with High-Resolution Mass Spectrometry, analytical scientists can establish a self-validating, highly specific assay. This approach not only guarantees the quantitative purity of the API but also provides the mechanistic insight necessary to elucidate unknown synthesis impurities, ensuring the integrity of downstream drug development pipelines.

References

  • Title: Carboxamides as ubiquitin-specific protease inhibitors (WO2020033707A1)
  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs Source: Semantic Scholar URL
  • Title: 1-(2-Chlorophenyl)
  • Title: Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)

Sources

A Comparative Guide to the Green Synthesis of 6-Methyl-1,4-diazepan-6-ol: A Benchmarking Study

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery and development. 6-Methyl-1,4-diazepan-6-ol, a promising scaffold for CNS-active agents, presents a unique synthetic challenge. This guide provides a comparative analysis of a postulated traditional synthetic route versus modern, green chemistry alternatives. By benchmarking these methodologies, we aim to provide researchers with a framework for designing more sustainable, efficient, and environmentally benign synthetic pathways. This document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

Introduction: The Significance of 6-Methyl-1,4-diazepan-6-ol and the Imperative for Green Synthesis

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a methyl group and a hydroxyl group at the 6-position of the diazepane ring in 6-Methyl-1,4-diazepan-6-ol is anticipated to modulate its pharmacokinetic and pharmacodynamic properties, making it a molecule of significant interest for further investigation.

Traditionally, the synthesis of such complex heterocycles has often relied on multi-step processes involving hazardous reagents, volatile organic solvents, and significant energy consumption. The principles of green chemistry offer a paradigm shift, advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This guide will explore the practical application of these principles to the synthesis of our target molecule.

Due to the novelty of 6-Methyl-1,4-diazepan-6-ol, a direct, published synthetic route is not yet available. Therefore, this guide will first propose a plausible traditional synthesis based on established methodologies for the related compound, 6-methyl-1,4-diazepane. Subsequently, we will benchmark this traditional approach against greener alternatives for each key transformation, supported by data from analogous reactions in the literature.

Proposed Synthetic Pathways: A Comparative Overview

The synthesis of 6-Methyl-1,4-diazepan-6-ol can be envisioned in two main stages: the formation of the 6-methyl-1,4-diazepane core, followed by the selective oxidation at the 6-position.

G cluster_0 Traditional Synthesis cluster_1 Green Synthesis Starting Materials_T Ethylenediamine + Methyl vinyl ketone Cyclization_T Reductive Amination Starting Materials_T->Cyclization_T Classical Conditions Protection_T Boc Protection Cyclization_T->Protection_T Oxidation_T C-H Oxidation (e.g., KMnO4) Protection_T->Oxidation_T Deprotection_T Acidic Cleavage Oxidation_T->Deprotection_T Final Product_T 6-Methyl-1,4-diazepan-6-ol Deprotection_T->Final Product_T Starting Materials_G Ethylenediamine + Methyl vinyl ketone Cyclization_G Catalytic Reductive Amination Starting Materials_G->Cyclization_G Green Catalyst, Water/EtOH Oxidation_G Biocatalytic/Photocatalytic C-H Oxidation Cyclization_G->Oxidation_G Telescoped Reaction Final Product_G 6-Methyl-1,4-diazepan-6-ol (One-pot potential) Oxidation_G->Final Product_G

A Comparative Guide to the Validation of GC-MS Analytical Protocols for 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 6-Methyl-1,4-diazepan-6-ol

6-Methyl-1,4-diazepan-6-ol is a heterocyclic compound featuring a seven-membered diazepane ring, a tertiary alcohol, and two secondary amine groups. Its structural complexity, with multiple active hydrogen atoms (on both the amine and alcohol groups), makes it a challenging analyte for gas chromatography (GC). Such polar, basic compounds are prone to strong interactions with active sites (e.g., free silanol groups) within the GC system, leading to poor peak shape (tailing), low sensitivity, and poor reproducibility.[1][2][3]

Accurate and precise quantification of this molecule is critical, particularly if it is a pharmaceutical intermediate, an active pharmaceutical ingredient (API), or a potential impurity where strict concentration limits must be met. This guide provides a comparative analysis of two distinct Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the analysis of 6-Methyl-1,4-diazepan-6-ol, validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[4][5][6] We will explore a direct injection method and an optimized method involving chemical derivatization to mitigate the inherent analytical challenges.

The Causality of Analytical Difficulties

The primary obstacle in the GC analysis of polar cyclic amines and alcohols is their tendency to form hydrogen bonds. This leads to several problems:

  • Adsorption: The analyte can be adsorbed onto active sites in the GC inlet liner or the column itself, causing peak tailing and loss of signal.[2][7]

  • Thermal Instability: Polar functional groups can make the molecule susceptible to thermal degradation at the high temperatures of the GC inlet and oven.[8]

  • Low Volatility: The strong intermolecular forces reduce the compound's volatility, making it difficult to transfer into the gas phase for analysis.[9]

These issues compromise the accuracy, precision, and sensitivity of the analytical method. The following protocols are designed to address these challenges in different ways.

Protocol A: Direct Injection GC-MS Analysis

This protocol represents a foundational approach, attempting to analyze the compound in its native form. The success of this method relies heavily on using the most inert available components in the GC system to minimize analyte interaction.

Experimental Protocol: Direct Injection
  • Sample Preparation:

    • Accurately weigh and dissolve the 6-Methyl-1,4-diazepan-6-ol standard or sample in a suitable solvent (e.g., Methanol or Dichloromethane) to a final concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution (e.g., 1 µg/mL to 100 µg/mL).

  • GC-MS Instrumentation & Conditions:

    • GC System: Agilent 8890 GC (or equivalent) with a highly inert liner (e.g., Agilent Ultra Inert, splitless).

    • Column: HP-5MS Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 25°C/min to 300°C, hold for 5 minutes.

    • MS System: Agilent 5977B MSD (or equivalent).

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and Scan mode (m/z 40-450) for peak identification.

Rationale for Protocol A

This method is simple and fast, requiring no complex sample preparation. The choice of an "Ultra Inert" flow path is critical to minimize the adsorption of the polar analyte.[7] A splitless injection is employed to maximize the transfer of the analyte onto the column, which is essential for achieving good sensitivity. However, this direct approach is often susceptible to the peak tailing and sensitivity issues previously described.[10][11]

Protocol B: GC-MS Analysis with Silylation Derivatization

To overcome the limitations of the direct approach, this protocol introduces a chemical derivatization step. Silylation is a common and effective technique that replaces the active hydrogens on the amine and alcohol groups with non-polar trimethylsilyl (TMS) groups.[9][12]

The Derivatization Reaction: The silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), reacts with the hydroxyl and amine protons of 6-Methyl-1,4-diazepan-6-ol to form a less polar, more volatile, and more thermally stable TMS-derivative.

Experimental Protocol: Silylation Derivatization
  • Sample Preparation:

    • Prepare stock solutions and calibration standards as in Protocol A, but using an aprotic solvent like Acetonitrile or Dichloromethane.

    • To 100 µL of each standard or sample solution in a vial, add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Cap the vial tightly and heat at 70°C for 45 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Instrumentation & Conditions:

    • GC System and Column: Same as Protocol A.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 20°C/min to 310°C, hold for 5 minutes.

    • MS System and Conditions: Same as Protocol A, but with different SIM ions corresponding to the TMS-derivatized analyte.

Rationale for Protocol B

Derivatization fundamentally alters the chemical properties of the analyte to make it more suitable for GC analysis.[13][14] The resulting TMS-derivative has:

  • Increased Volatility: Blocking the polar -OH and -NH groups reduces intermolecular hydrogen bonding, lowering the boiling point.[9]

  • Improved Thermal Stability: The TMS groups protect the functional groups from thermal degradation in the hot injector.[12]

  • Reduced Adsorption: The non-polar derivative has significantly weaker interactions with active sites, resulting in sharper, more symmetrical peaks and improved sensitivity.[15]

A split injection is often possible with derivatized samples because the signal intensity is much higher, and it helps to maintain a cleaner system.

Comparative Validation Data

The performance of both protocols was assessed according to ICH Q2(R1) guidelines.[4][16] The following table summarizes the validation parameters for the quantitative analysis of 6-Methyl-1,4-diazepan-6-ol.

Validation Parameter Protocol A (Direct Injection) Protocol B (Silylation Derivatization) Commentary
Specificity Peak identified by retention time and mass spectrum. Potential for peak tailing into co-eluting impurities.Peak identified by retention time and unique mass spectrum of the TMS-derivative. Sharper peaks provide better resolution from impurities.Protocol B offers superior specificity due to improved chromatography.
Linearity (R²) 0.991 (Range: 10 - 100 µg/mL)> 0.999 (Range: 0.5 - 100 µg/mL)The derivatized analyte shows excellent linearity over a wider range. Poor linearity in Protocol A is likely due to adsorption at lower concentrations.[10]
Limit of Detection (LOD) 2.5 µg/mL0.1 µg/mLDerivatization provides a ~25-fold improvement in detection limit.
Limit of Quantification (LOQ) 8.0 µg/mL0.5 µg/mLProtocol B is significantly more sensitive, allowing for reliable quantification at much lower levels.
Accuracy (% Recovery) 85.2% - 108.5%98.5% - 101.2%Protocol B demonstrates superior accuracy, with recovery values closer to 100% across the range.
Precision (%RSD) < 10%< 3%The improved peak shape and response in Protocol B lead to significantly better repeatability and precision.
Robustness Sensitive to liner activity, injection speed, and system cleanliness.Less sensitive to system activity. Robust against minor changes in reaction time and temperature.Protocol B is a more rugged and reliable method for routine analysis.

Workflow Visualizations

The following diagrams illustrate the logical flow of the validation process and the experimental workflows for each protocol.

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: ICH Q2(R1) Validation cluster_comparison Phase 3: Comparison & Reporting start Define Analytical Target Profile dev_A Develop Protocol A (Direct Injection) start->dev_A dev_B Develop Protocol B (Derivatization) start->dev_B val_params Assess Validation Parameters (Linearity, Accuracy, Precision, LOD, LOQ, Specificity) dev_A->val_params dev_B->val_params compare Compare Performance Data val_params->compare report Generate Final Guide & Recommendation compare->report

Caption: High-level workflow for the development and comparative validation of analytical protocols.

ExperimentalWorkflows cluster_A Protocol A: Direct Injection cluster_B Protocol B: Silylation Derivatization A1 Dissolve Sample in Methanol A2 Inject Directly into GC-MS A1->A2 B1 Dissolve Sample in Acetonitrile B2 Add BSTFA Reagent B1->B2 B3 Heat at 70°C for 45 min B2->B3 B4 Inject Derivatized Sample into GC-MS B3->B4

Caption: Comparison of sample preparation workflows for Protocol A and Protocol B.

Conclusion and Recommendations

While a direct injection GC-MS method (Protocol A) for 6-Methyl-1,4-diazepan-6-ol is simpler and faster, its performance is significantly compromised by the analyte's polar and basic nature. This method suffers from poor peak shape, lower sensitivity, and questionable linearity, making it unsuitable for rigorous quantitative analysis, especially at low concentration levels.

The implementation of a silylation derivatization step (Protocol B) demonstrably overcomes these challenges. By converting the analyte to a non-polar, volatile, and stable TMS-derivative, Protocol B provides vastly superior results across all key validation parameters: linearity, sensitivity (LOD/LOQ), accuracy, and precision. The resulting method is robust, reliable, and fit for purpose in a regulated drug development environment.

Recommendation: For the accurate and reliable quantification of 6-Methyl-1,4-diazepan-6-ol, Protocol B (Silylation Derivatization) is the unequivocally recommended approach. The initial investment in developing the derivatization step is far outweighed by the significant gains in data quality, method robustness, and analytical sensitivity.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Chemicals Agency. (n.d.). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • Kanwal, N. (n.d.). ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Aviv Analytical. (2013). Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived. [Link]

  • Element Lab Solutions. (2020). GC Diagnostic Skills I | Peak Tailing. [Link]

  • Kubica, P., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3148-3163. [Link]

  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-311. [Link]

  • Restek Corporation. (n.d.). Peak Tailing in GC Trace Analysis. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Chan, K. M., et al. (2004). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Analytical Toxicology, 28(7), 557-568. [Link]

  • Eiceman, G. A., et al. (2013). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Journal of Chromatographic Science, 51(9), 834-840. [Link]

  • Kruve, A., et al. (2020). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 52(4), 629-642. [Link]

  • University of Alabama in Huntsville. (n.d.). Establishment and validation of a gas chromatography-mass spectrometry analytical method for targeted metabolomics. [Link]

  • Al-Sabri, A. M., et al. (2021). Analytical method development and validation for determination of cyclizine by Gas Chromatography. International Journal of Pharmaceutical Sciences and Research, 12(2), 1000-1006. [Link]

  • Tretyakov, K., et al. (2016). Development of a GC-MS method for determination of Benzodiazepine Series Drugs. National Institute of Standards and Technology. [Link]

  • De Brabanter, N., et al. (1999). Detection of diazepam in horse hair samples by mass spectrometric methods. Journal of Chromatography B: Biomedical Sciences and Applications, 732(1), 125-133. [Link]

  • Kintz, P., & Samyn, N. (2002). A sensitive and selective method for the detection of diazepam and its main metabolites in urine by gas chromatography-tandem mass spectrometry. Journal of Chromatography B, 773(1), 87-94. [Link]

  • Matthews, J., et al. (n.d.). GC-MS/MS Analysis of Benzodiazepines Using Analyte Protectants. Gcms.cz. [Link]

Sources

A Structural Showdown: 6-Methyl-1,4-diazepan-6-ol vs. Piperidine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the plethora of nitrogen-containing heterocycles, the six-membered piperidine ring is a well-established and ubiquitous privileged structure, found in numerous approved drugs.[1][2][3] However, the exploration of less conventional scaffolds, such as the seven-membered 1,4-diazepane system, offers exciting opportunities for novel molecular designs with potentially advantageous properties. This guide provides a comprehensive structural and functional comparison between 6-Methyl-1,4-diazepan-6-ol, a representative functionalized diazepane, and the archetypal piperidine derivatives that are mainstays in drug development.

Unveiling the Contenders: A Tale of Two Rings

The piperidine ring, a saturated six-membered heterocycle, is a cornerstone in medicinal chemistry due to its favorable physicochemical properties, including its ability to engage in hydrogen bonding and its presence in a vast array of natural products and synthetic drugs.[4][5] Its derivatives are integral to over twenty classes of pharmaceuticals, highlighting their versatility and significance.[1][2] In contrast, the 1,4-diazepane ring is a seven-membered heterocycle containing two nitrogen atoms. This larger ring system imparts greater conformational flexibility, which can be a double-edged sword in drug design – offering the potential for unique receptor interactions but also posing challenges in controlling the bioactive conformation.[6][7] 6-Methyl-1,4-diazepan-6-ol introduces specific functional groups—a methyl and a hydroxyl group on the same carbon—that can significantly influence its properties and interactions.

The Structural Nuances: A Head-to-Head Comparison

The fundamental difference between the two scaffolds lies in their ring size and the number of heteroatoms. These distinctions lead to significant variations in their three-dimensional structure, conformational flexibility, and physicochemical properties.

cluster_0 Core Structures 6-Methyl-1,4-diazepan-6-ol Piperidine

Caption: Core chemical structures of 6-Methyl-1,4-diazepan-6-ol and Piperidine.

Conformational Landscape: Flexibility vs. Rigidity

The piperidine ring predominantly adopts a stable chair conformation, similar to cyclohexane.[8] This relative rigidity can be advantageous in pre-organizing substituents for optimal receptor binding. The two primary chair conformations, with the N-H bond being either axial or equatorial, rapidly interconvert.[8]

In contrast, the seven-membered 1,4-diazepane ring possesses a more complex and flexible conformational profile. It can exist in several low-energy conformations, with the twist-chair and boat conformations being particularly significant.[6][7][9] This inherent flexibility allows the molecule to adapt to the topology of a binding site, but it can also lead to an entropic penalty upon binding. The substitution pattern on the diazepane ring plays a crucial role in dictating the preferred conformation.[10]

G cluster_piperidine Piperidine Conformations cluster_diazepane 1,4-Diazepane Conformations p_chair1 Chair 1 (Equatorial N-H) p_chair2 Chair 2 (Axial N-H) p_chair1->p_chair2 Ring Flip d_chair Chair d_twist_chair Twist-Chair d_chair->d_twist_chair Interconversion d_boat Boat d_twist_chair->d_boat Interconversion d_boat->d_chair Interconversion

Caption: Conformational possibilities of piperidine and 1,4-diazepane rings.

Physicochemical Properties: A Comparative Overview

The introduction of an additional nitrogen atom and the larger ring size in the 1,4-diazepane scaffold influences its physicochemical properties compared to piperidine.

PropertyPiperidine6-Methyl-1,4-diazepan-6-olRationale for Difference
Molecular Weight 85.15 g/mol [11]~144.20 g/mol Larger ring and additional substituents in the diazepane derivative.
pKa ~11.2 (for the conjugate acid)[11]Expected to have two pKa values due to the two nitrogen atoms.The two nitrogen atoms will have different basicities, influenced by the substitution.
LogP 0.84[11]Expected to be lower (more hydrophilic)The presence of the hydroxyl group and two nitrogen atoms increases polarity.
Hydrogen Bond Donors/Acceptors 1 Donor, 1 Acceptor2 Donors, 3 AcceptorsThe two NH groups and the hydroxyl group act as donors; the two nitrogens and the oxygen act as acceptors.
Rotatable Bonds 01 (C-C bond in the ring)The larger, more flexible seven-membered ring has more degrees of freedom.

Table 1. Comparative physicochemical properties of piperidine and 6-Methyl-1,4-diazepan-6-ol.

Experimental Design for Comparative Evaluation

To provide a rigorous comparison, a multi-faceted experimental approach is necessary, encompassing synthesis, characterization, and biological evaluation.

Synthesis and Characterization Workflow

The synthesis of 6-Methyl-1,4-diazepan-6-ol can be approached through several established methods for constructing the 1,4-diazepane ring, followed by functionalization. A plausible route involves the cyclization of a suitable diamine precursor. For comparison, a piperidine derivative with analogous functionalization, such as 4-methyl-4-piperidinol, will be synthesized.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Assay start Starting Materials reaction Cyclization/Functionalization start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms ir IR Spectroscopy ms->ir purity Purity Analysis (HPLC) ir->purity screening Target-Based Screening purity->screening dose_response Dose-Response Curve screening->dose_response ic50 IC50 Determination dose_response->ic50

Caption: Experimental workflow for synthesis, characterization, and biological evaluation.

Experimental Protocol: Synthesis of 6-Methyl-1,4-diazepan-6-ol (Hypothetical)
  • Step 1: N-protection of Ethylenediamine. To a solution of ethylenediamine in dichloromethane (DCM), add one equivalent of di-tert-butyl dicarbonate (Boc2O) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Step 2: Reductive Amination. To the mono-Boc protected ethylenediamine, add 2-hydroxy-2-methylpropanal and a reducing agent such as sodium triacetoxyborohydride. Stir the reaction at room temperature for 24 hours.

  • Step 3: Cyclization. Treat the product from Step 2 with a suitable cyclization agent, such as a dihaloalkane, under basic conditions to form the protected diazepane ring.

  • Step 4: Deprotection. Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield 6-Methyl-1,4-diazepan-6-ol.

  • Purification: Purify the final compound using silica gel column chromatography.

Experimental Protocol: Synthesis of 4-Methyl-4-piperidinol
  • Step 1: Grignard Reaction. To a solution of 4-piperidone monohydrate hydrochloride in tetrahydrofuran (THF), add an excess of methylmagnesium bromide (Grignard reagent) at 0 °C.

  • Step 2: Quenching and Workup. After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain 4-methyl-4-piperidinol.

Hypothetical Performance Data and Discussion

To illustrate a potential outcome of a comparative study, the following table presents hypothetical data for a generic kinase inhibition assay.

CompoundSynthetic Yield (%)Purity (HPLC, %)Kinase Inhibition (IC50, nM)
6-Methyl-1,4-diazepan-6-ol45>9875
4-Methyl-4-piperidinol70>99250

Table 2. Hypothetical comparative performance data.

In this hypothetical scenario, the 1,4-diazepane derivative exhibits greater potency in the kinase inhibition assay. This could be attributed to its increased conformational flexibility, allowing it to adopt a more favorable binding pose within the kinase active site. The hydroxyl and secondary amine functionalities could also be forming key hydrogen bond interactions that are not as readily achieved by the piperidine analog. The lower synthetic yield for the diazepane derivative is a common trade-off for more complex heterocyclic systems.

Conclusion and Future Directions

The choice between a well-trodden path with piperidine derivatives and a more exploratory route with 1,4-diazepanes is a classic dilemma in drug discovery. Piperidines offer synthetic accessibility and a wealth of established structure-activity relationships.[12][13][14] In contrast, 1,4-diazepanes, exemplified by 6-Methyl-1,4-diazepan-6-ol, present an opportunity to explore new chemical space and potentially achieve novel pharmacological profiles.[15][16] Their conformational flexibility can be a powerful tool for optimizing interactions with challenging biological targets. The experimental framework outlined in this guide provides a blueprint for a systematic and objective comparison of these two important heterocyclic scaffolds, enabling researchers to make informed decisions in the quest for the next generation of therapeutics.

References

  • O. S. S. Al-Qaisi, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceuticals, 16(2), 249. [Link]

  • M. A. A. Al-karboly, et al. (2020). Multicomponent synthesis of highly functionalized piperidines. Synthetic Communications, 51(3), 329-363. [Link]

  • A. Kumar, et al. (2014). One-Pot Multicomponent Synthesis of Highly Functionalized Piperidines from Substituted β-Nitrostyrenes, Meldrum's Acid, Aromatic Aldehydes, and Ammonium Acetate. ACS Combinatorial Science, 16(3), 143-149. [Link]

  • J. A. Tunge, et al. (2015). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition, 54(4), 1269-1272. [Link]

  • Y. K. Chen, et al. (2012). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 10(30), 5772-5775. [Link]

  • S. V. S. G. N. V. Kumar, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Encyclopedia, 3(1), 183-203. [Link]

  • A. M. M. Abdel-Mawgoud, et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-18. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Organic Chemistry Portal. [Link]

  • D. Parker & B. P. Waldron. (2013). Conformational analysis and synthetic approaches to polydentate perhydro-diazepine ligands for the complexation of gallium(iii). Organic & Biomolecular Chemistry, 11(15), 2445-2456. [Link]

  • S. D. Kuduk, et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2955-2958. [Link]

  • A. A. Al-Masoudi, et al. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • PubChem. (n.d.). Piperidine. PubChem. [Link]

  • M. C. A. de Oliveira, et al. (2021). 1,4‐Diazepane Ring‐Based Systems. In Nitrogen-Containing Heterocycles (pp. 1-40). [Link]

  • M. A. A. Al-karboly, et al. (2025). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • M. S. Sudhan, et al. (2023). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 8(12), x231204. [Link]

  • S. B. Kanth, et al. (2012). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 4(1), 346-353. [Link]

  • M. A. A. Al-karboly, et al. (n.d.). Piperidine derivatives scope of this review. ResearchGate. [Link]

  • S. G. Mahajan, et al. (2011). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 723-728. [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

  • J. H. Kim, et al. (2024). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience, 15(21), 3843-3852. [Link]

  • M. D. G. de la Fuente, et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • M. J. G. F. Alves, et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 22(10), 5133. [Link]

  • M. A. A. Al-karboly, et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 785-801. [Link]

  • A. B. Cuenca, et al. (2020). Synthesis of 1,4-Diazepanes and Benzo[b][1][17]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry, 85(18), 11826-11840. [Link]

  • P. Scott, et al. (2001). The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. Chemical Communications, (14), 1314-1315. [Link]

  • J. M. Cook, et al. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(4), 267-275. [Link]

  • K. F. K. de Oliveira, et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

  • A. Adamo, et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry, 10, 899395. [Link]

  • K. F. K. de Oliveira, et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host-Guest Complexes of β-Cyclodextrin. Molecules, 29(5), 1098. [Link]

  • M. J. G. F. Alves, et al. (2021). Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity. Molecules, 26(9), 2795. [Link]

  • PubChem. (n.d.). Methyl diazepam. PubChem. [Link]

  • S. F. Asgari, et al. (n.d.). a: The structures of the designed compound (6a) and diazepam. The main... ResearchGate. [Link]

  • A. Camerman & N. Camerman. (1970). Diphenylhydantoin and diazepam: molecular structure similarities and steric basis of anticonvulsant activity. Science, 168(3938), 1457-1458. [Link]

Sources

Safety Operating Guide

Comprehensive Disposal Protocol for 6-Methyl-1,4-diazepan-6-ol: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: April 2026

6-Methyl-1,4-diazepan-6-ol (and its dihydrochloride salt variant, CAS: 2305256-00-0) is a highly versatile aliphatic heterocycle, frequently utilized as a structural scaffold in the development of targeted chemotherapies, such as Pim kinase inhibitors [1]. While its pharmacological utility in drug discovery is well-documented, the physicochemical nature of diazepane derivatives—specifically their basicity, water solubility, and nitrogen-rich composition—demands rigorous, scientifically grounded disposal protocols.

As a Senior Application Scientist, I have observed that improper handling of amine-based waste not only compromises laboratory safety but also introduces severe environmental liabilities, including aquatic toxicity and the potential formation of carcinogenic nitrosamines [2]. This guide provides a self-validating, step-by-step operational framework for the safe disposal of 6-Methyl-1,4-diazepan-6-ol, moving beyond generic Safety Data Sheet (SDS) advice to deliver field-proven logistical solutions.

Physicochemical Profiling & Causality in Waste Management

To manage a chemical waste stream effectively, one must understand its molecular behavior. 6-Methyl-1,4-diazepan-6-ol contains two secondary amine groups within a seven-membered ring, alongside a tertiary alcohol.

  • Basicity and Reactivity: The free base form is moderately to strongly basic. If discharged into standard aqueous waste without neutralization, it can cause localized pH spikes, leading to the precipitation of heavy metals in mixed-waste carboys or the exothermic degradation of incompatible organics.

  • Material Incompatibility: Amines are known to permeate and degrade natural rubber (latex). Therefore, handling and disposal operations must strictly utilize nitrile, neoprene, or butyl rubber personal protective equipment (PPE) [3].

  • Environmental Persistence: Cyclic amines exhibit resistance to standard biodegradation pathways and can be highly toxic to aquatic life. Consequently, high-temperature incineration is the preferred terminal destruction method.

Quantitative Hazard Summary The following table synthesizes the hazard profile based on structurally analogous diazepane derivatives to establish our disposal thresholds.

Hazard ParameterGHS ClassificationOperational Implication for Disposal
Skin/Eye Corrosion Category 2 / 2A (H315, H319)Mandates splash-proof goggles and chemical-resistant gloves during waste consolidation.
Respiratory Irritation Category 3 (H335)All powder transfers and solvent evaporations must occur within a certified fume hood.
Aquatic Toxicity Acute/Chronic HazardAbsolute prohibition of drain disposal. Requires segregation into dedicated, labeled waste streams.
Chemical State Solid (Free base/HCl salt)Dust generation risk; requires wet-wiping for surface decontamination.
Step-by-Step Disposal Workflows
Protocol A: Solid Waste & Contaminated Consumables

This protocol applies to unused reagent, contaminated weighing boats, spatulas, and empty primary packaging.

  • Segregation: Collect all solid 6-Methyl-1,4-diazepan-6-ol waste in a dedicated, puncture-resistant, polyethylene (PE) or polypropylene (PP) container.

    • Causality: PE and PP are chemically inert to basic amines, preventing the container degradation that can occur with certain polycarbonates.

  • Deactivation of Residuals: For heavily contaminated glassware, perform a triple-rinse using a polar protic solvent (e.g., Ethanol or Methanol) followed by a final rinse with 0.1M HCl to ensure complete dissolution and neutralization of the amine.

  • Labeling & Terminal Disposal: Seal the solid waste container and label it strictly as "Hazardous Solid Waste - Basic Amine/Diazepane Derivative." Dispatch this container to an EPA/RCRA-approved facility for high-temperature incineration (>1000°C) to ensure complete thermal destruction of the nitrogenous ring without generating toxic NOx byproducts.

Protocol B: Liquid Waste Neutralization & Consolidation

Liquid waste typically arises from reaction filtrates or the rinsing steps mentioned above.

  • Initial Assessment: Segregate liquid waste into "Aqueous" and "Organic" streams. Do not mix 6-Methyl-1,4-diazepan-6-ol with halogenated solvents (e.g., DCM, Chloroform) if possible.

    • Causality: Amines can react with alkyl halides over time to form quaternary ammonium salts, complicating downstream waste profiling and increasing disposal costs.

  • pH Adjustment (For Aqueous Streams):

    • Measure the initial pH using a calibrated probe or high-resolution indicator strips.

    • If the solution is basic (pH > 8), slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring continuously.

    • Causality: The dropwise addition prevents localized exothermic boiling and mitigates the release of aerosolized amine vapors.

    • Self-Validation Step: The neutralization is complete and successful only when the pH stabilizes between 6.0 and 8.0 for a minimum of 5 continuous minutes without drifting.

  • Transfer: Once neutralized, funnel the solution into the "Non-Halogenated Aqueous Waste" carboy. Ensure the carboy is vented, as residual carbonates in mixed laboratory waste may slowly release CO₂ gas.

Spill Response & Decontamination Protocol

In the event of an accidental release (powder or solution), immediate and calculated action is required:

  • Isolate & Equip: Evacuate the immediate 2-meter radius. Don fresh nitrile gloves, a lab coat, and safety goggles.

  • Containment (Liquid): Do not use sawdust or combustible absorbents. Apply an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial silica-based spill kit.

    • Causality: Amines can undergo dangerous exothermic reactions with organic absorbents under certain conditions.

  • Collection (Solid): For powder spills, avoid dry sweeping, which aerosolizes the respiratory irritant. Lightly mist the powder with water or ethanol to bind the particulates, then wipe up with absorbent pads.

  • Surface Decontamination: Wash the affected surface with a mild acidic solution (e.g., 5% citric acid) to neutralize residual free base, followed by a thorough deionized water rinse.

Waste Segregation & Neutralization Workflow

The following diagram illustrates the logical decision tree for processing 6-Methyl-1,4-diazepan-6-ol waste streams, ensuring compliance and safety at every operational node.

DisposalWorkflow Start 6-Methyl-1,4-diazepan-6-ol Waste Generation Solid Solid Waste (Powder/Consumables) Start->Solid Liquid Liquid Waste (Solutions/Wash) Start->Liquid Incineration High-Temp Incineration (EPA/RCRA Approved) Solid->Incineration Organic Organic Solvents (e.g., EtOH, DMSO) Liquid->Organic Aqueous Aqueous Solutions Liquid->Aqueous OrgStream Non-Halogenated Organic Waste Stream Organic->OrgStream pHCheck pH Assessment (Target: 6.0 - 8.0) Aqueous->pHCheck Neutralize Neutralization (Add 1M HCl or NaOH) pHCheck->Neutralize pH > 8 or < 6 AqStream Aqueous Waste Stream (Heavy Metal Free) pHCheck->AqStream pH 6-8 Neutralize->AqStream OrgStream->Incineration

Logical workflow for the segregation, neutralization, and terminal disposal of diazepane waste.

References
  • Title: US8614206B2 - Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use Source: Google Patents URL
  • Title: Handling of Amine-based Wastewater Produced During Carbon Capture Source: Journal of Environmental Informatics Letters / ResearchGate URL: [Link]

Safeguarding the Frontier of Discovery: A Comprehensive Guide to Handling 6-Methyl-1,4-diazepan-6-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, the synthesis and handling of novel chemical entities are fundamental to innovation. 6-Methyl-1,4-diazepan-6-ol, a substituted diazepane, represents a class of compounds with significant potential in drug development. As Senior Application Scientists, it is our imperative to pair the pursuit of scientific advancement with an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 6-Methyl-1,4-diazepan-6-ol, ensuring the protection of laboratory personnel and the integrity of your research.

I. The Last Line of Defense: Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the final and critical barrier between the researcher and potential chemical exposure.[3] The following table outlines the minimum PPE requirements for handling 6-Methyl-1,4-diazepan-6-ol, based on best practices for hazardous chemicals and related compounds like diazepam.[4][5]

PPE ComponentSpecificationsRationale
Gloves Double gloving with nitrile rubber gloves (minimum 0.12 mm thickness).Provides a robust barrier against dermal absorption, which is a potential route of exposure for toxic substances.[6][7] Double gloving minimizes the risk of exposure from a single glove failure.
Eye/Face Protection Chemical splash goggles and a full-face shield.[8]Protects against splashes and aerosols, which can cause serious eye irritation or injury.[6][9] Standard safety glasses do not provide adequate protection from splashes.[8]
Lab Coat/Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Prevents contamination of personal clothing and skin.[4]
Respiratory Protection A NIOSH-approved respirator with an appropriate chemical cartridge should be used when handling the powder outside of a certified chemical fume hood or for large spills.[3]Mitigates the risk of inhaling airborne particles of the compound, which could be acutely toxic.[10][11]

Donning and Doffing PPE: A Step-by-Step Protocol

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown: Put on the disposable gown, ensuring it is fully fastened.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield: Put on goggles first, followed by the face shield.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Gown and Inner Gloves: Remove the gown by rolling it down and away from the body, turning it inside out. As you remove the gown, peel off the inner gloves simultaneously, trapping them within the rolled-up gown. Dispose of the bundle in the hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[4]

II. Operational Blueprint: Safe Handling from Receipt to Use

A systematic approach to handling 6-Methyl-1,4-diazepan-6-ol is paramount to minimizing risk.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a well-ventilated, designated area away from incompatible materials.[6]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Keep the container tightly closed when not in use.[6][10]

Weighing and Aliquoting:

  • All handling of the solid compound should be performed within a certified chemical fume hood or a glove box to control airborne particles.[10]

  • Use dedicated, labeled spatulas and weighing containers.

  • Work on a disposable, absorbent bench liner to contain any minor spills.

Experimental Procedures:

  • When working with solutions, use Luer-lock syringes and other closed systems to minimize the generation of aerosols.[8]

  • Avoid working alone. Ensure another person is aware of the work being conducted.

  • Have a spill kit readily accessible.

III. End-of-Life Protocol: Compliant Disposal

Proper disposal of 6-Methyl-1,4-diazepan-6-ol and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Solid Waste: All disposable PPE, contaminated weighing papers, and other solid materials that have come into contact with the compound should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container. Do not pour this waste down the drain.[4][7]

  • Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.

Disposal Procedure:

  • All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[10] Incineration at an approved facility is often the recommended method for chemical waste.[9]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of 6-Methyl-1,4-diazepan-6-ol.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards & Review SDS (or analogous data) B Select & Prepare PPE A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Don PPE C->D E Weigh & Prepare Compound in Fume Hood D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Package & Label Hazardous Waste H->I J Doff PPE I->J K Arrange for EHS Waste Pickup J->K L Wash Hands Thoroughly J->L Hand Hygiene

Caption: Workflow for the safe handling and disposal of 6-Methyl-1,4-diazepan-6-ol.

Conclusion

The responsible handling of novel chemical compounds like 6-Methyl-1,4-diazepan-6-ol is a cornerstone of scientific excellence. By adhering to the rigorous protocols outlined in this guide, researchers can mitigate risks, ensure a safe laboratory environment, and continue to push the boundaries of drug discovery with confidence and integrity.

References

  • PAI Pharma. (2021, March 24).
  • LGC. (2023, May 11).
  • Farmalabor. (2023, August 3).
  • Pfizer. (2009, September 1).
  • Spectrum Chemical. (2017, April 10).
  • Covetrus. (2005, June). MATERIAL SAFETY DATA SHEET 1. IDENTIFICATION OF SUBSTANCE / PREPARATION AND COMPANY Chemical Identity 2. COMPOSITION / INFORMA.
  • European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). Diazepam.
  • Cayman Chemical. (2025, December 20).
  • NextSDS. 6-methyl-1-(2-methylcyclopropyl)-1,4-diazepane.
  • Polovich, M. (2011). Safe handling of hazardous drugs. PMC.
  • Novachem. DIAZEPAM.
  • Connor, T. H. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
  • NextSDS. 6-(hydroxymethyl)

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.